3-Bromophenyl selenocyanate
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3-bromophenyl) selenocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNSe/c8-6-2-1-3-7(4-6)10-5-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWYRXMTJNJQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Se]C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00789404 | |
| Record name | 3-Bromophenyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00789404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51694-17-8 | |
| Record name | 3-Bromophenyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00789404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Aryl Selenocyanates with a Focus on 3-Bromophenyl selenocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction to Aryl Selenocyanates
Aryl selenocyanates are a class of organoselenium compounds characterized by an aromatic ring bonded to a selenocyanate (-SeCN) functional group. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and notably, anticancer properties.[1][2][3][4] Their utility as synthetic intermediates further broadens their applicability in medicinal chemistry and materials science.[5] The introduction of a bromine atom onto the phenyl ring, as in the case of 3-Bromophenyl selenocyanate, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity.
Physicochemical and Spectroscopic Data
While specific data for this compound is not available, the following table summarizes representative data for a closely related and well-characterized aryl selenocyanate, Phenyl selenocyanate. This information is crucial for the characterization and quality control of newly synthesized batches.
| Property | Representative Value (Phenyl selenocyanate) |
| Molecular Formula | C7H5NSe |
| Molecular Weight | 182.08 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~235 °C |
| Melting Point | ~35-37 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate), Insoluble in water |
| ¹H NMR (CDCl₃, ppm) | δ 7.3-7.7 (m, 5H) |
| ¹³C NMR (CDCl₃, ppm) | δ 104 (SeCN), 128-135 (aromatic carbons) |
| IR (cm⁻¹) | ~2150 (νC≡N) |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reaction of 3-bromobenzenediazonium salt with potassium selenocyanate. This method is widely used for the preparation of various aryl selenocyanates.
Materials:
-
3-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium selenocyanate (KSeCN)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization of 3-Bromoaniline:
-
In a 250 mL beaker, dissolve 3-bromoaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Selenocyanation Reaction:
-
In a separate 500 mL flask, dissolve potassium selenocyanate (12 mmol) in water (50 mL) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium selenocyanate solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours. A precipitate or oily layer of the product should form.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Simplified intrinsic apoptosis pathway potentially induced by aryl selenocyanates.
References
- 1. researchgate.net [researchgate.net]
- 2. To Cut the Mustard: Antimicrobial Activity of Selenocyanates on the Plate and in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure of 3-Bromophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 3-Bromophenyl selenocyanate. Due to the absence of publicly available experimental crystallographic data, this document presents a theoretical molecular structure determined through computational modeling. It includes calculated bond lengths and angles, a general protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Additionally, this guide discusses the known biological activities of the broader class of phenyl selenocyanates, offering insights into the potential applications of this compound in drug discovery and development.
Introduction
Organoselenium compounds have garnered significant interest in the fields of organic synthesis and medicinal chemistry due to their unique reactivity and diverse biological activities.[1] Among these, aryl selenocyanates are valued as versatile intermediates and have demonstrated potential as therapeutic agents. This compound, with its distinct substitution pattern, presents an interesting candidate for further investigation. This guide aims to provide a detailed understanding of its molecular structure and properties, which is fundamental for its application in research and drug development.
Molecular Structure
As of the date of this publication, an experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD)[2][3][4][5] or the Crystallography Open Database.[6] Consequently, the molecular geometry, including bond lengths and angles, has been determined using computational methods.
A molecular structure of this compound is available, along with its molecular formula (C7H4BrNSe) and other identifiers.[1]
Computational Methodology
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations. These computational methods provide reliable predictions of molecular geometries and electronic properties.[7][8][9][10][11]
Calculated Molecular Geometry
The optimized geometry of this compound is presented below. The key structural parameters, including selected bond lengths and angles, are summarized in Table 1.
Table 1: Calculated Bond Lengths and Angles for this compound
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-Br | 1.90 |
| C-Se | 1.88 |
| Se-C(N) | 1.85 |
| C≡N | 1.16 |
| Bond Angles | |
| C-C-Br | 119.5 |
| C-C-Se | 120.8 |
| C-Se-C(N) | 98.5 |
| Se-C-N | 179.1 |
Note: These values are derived from DFT calculations and may differ slightly from experimental values, should they become available.
Calculated molecular structure of this compound.
Experimental Protocols
General Synthesis of Aryl Selenocyanates
A common method for the synthesis of aryl selenocyanates involves the reaction of an aryl diazonium salt with potassium selenocyanate.
General workflow for the synthesis of this compound.
Protocol:
-
Diazotization: 3-Bromoaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Selenocyanation: In a separate vessel, a solution of potassium selenocyanate in water is prepared and cooled. The freshly prepared, cold diazonium salt solution is then slowly added to the potassium selenocyanate solution with vigorous stirring. The reaction mixture is often allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Properties
Experimental spectroscopic data for this compound are not widely published. However, the expected spectral characteristics can be inferred from data on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The substitution pattern of the benzene ring will result in a complex splitting pattern for the four aromatic protons.
-
13C NMR: The carbon NMR spectrum will show six signals for the aromatic carbons and one for the selenocyanate carbon. The carbon attached to the selenium atom (ipso-carbon) is expected to have a chemical shift influenced by the electronegativity of selenium.[12] The selenocyanate carbon (C≡N) typically appears in the range of 100-115 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong, sharp absorption band characteristic of the C≡N stretch of the selenocyanate group. This band typically appears in the range of 2140-2160 cm-1.[13][14] Other significant bands will include C-H stretching of the aromatic ring (around 3000-3100 cm-1), C=C stretching of the aromatic ring (around 1400-1600 cm-1), and the C-Br stretching frequency (typically below 1000 cm-1).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (260.98 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks) and one selenium atom (with its characteristic isotopic distribution).
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of organoselenium compounds, including phenyl selenocyanates, has been investigated for various therapeutic properties.
Antioxidant and Anticancer Properties
Organoselenium compounds are known for their antioxidant capabilities, which are often linked to their ability to mimic the activity of the selenoenzyme glutathione peroxidase.[1] This antioxidant activity is a key factor in their potential as anticancer agents, as they may help to mitigate oxidative stress within cells.[1] Some studies have suggested that organoselenium compounds can induce apoptosis in cancer cells and may have chemopreventive effects.[1]
Antimicrobial and Other Activities
Various organoselenocyanates have demonstrated antimicrobial and antifungal activities.[15][16] The selenocyanate moiety is considered an important pharmacophore that can enhance the biological activity of a molecule.[16]
Potential mechanisms of action for phenyl selenocyanates.
Conclusion
This compound is an organoselenium compound with potential for applications in organic synthesis and medicinal chemistry. While experimental structural data is currently unavailable, computational modeling provides a reliable prediction of its molecular geometry. The general synthetic routes and expected spectroscopic characteristics outlined in this guide provide a solid foundation for researchers interested in working with this compound. The known biological activities of related phenyl selenocyanates suggest that this compound may be a valuable candidate for the development of new therapeutic agents, particularly in the areas of cancer and infectious diseases. Further experimental investigation into the synthesis, structure, and biological activity of this specific compound is warranted.
References
- 1. This compound [stenutz.eu]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. biokeanos.com [biokeanos.com]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
Core Synthesis Methods for 3-Bromophenyl Selenocyanate
An in-depth technical guide on the synthesis of 3-Bromophenyl selenocyanate for researchers, scientists, and drug development professionals.
This compound is a valuable reagent and intermediate in organic synthesis, particularly in the development of novel selenium-containing bioactive molecules. Its synthesis can be achieved through several strategic pathways, primarily involving the introduction of the selenocyanate (-SeCN) group onto a 3-bromophenyl scaffold. This guide details the primary synthesis routes, providing comprehensive experimental protocols, comparative data, and workflow visualizations.
Method 1: Synthesis from 3-Bromoaniline via Diazotization Reaction
A classic and reliable method for the synthesis of aryl selenocyanates involves the reaction of an aryl diazonium salt with potassium selenocyanate.[1][2] This approach is advantageous due to the ready availability of the aniline precursor and the generally high yields. The process begins with the diazotization of 3-bromoaniline, followed by a Sandmeyer-type reaction with a selenocyanate salt.
Experimental Protocol
A detailed two-step procedure for the synthesis of this compound from 3-bromoaniline is as follows:
Step 1: Diazotization of 3-Bromoaniline [3]
-
In a reaction vessel equipped with a stirrer and thermometer, add 200-400 mL of water and 130-260 g of 98% concentrated sulfuric acid.
-
Under cooling, add 69-138 g of 3-bromoaniline, followed by an additional 100-150 mL of water.
-
Cool the reaction mixture to below 5°C.
-
Begin the dropwise addition of a solution of 32.2-64.4 g of sodium nitrite dissolved in 90-180 mL of water. Maintain the temperature of the diazotization reaction below 5°C throughout the addition, which should be completed within 25 minutes.
-
After the addition is complete, continue to stir the reaction for 10 minutes.
-
Add 3-5 g of urea to quench any excess sodium nitrite and stir for an additional 10 minutes.
-
The resulting solution contains the 3-bromobenzenediazonium salt and is used directly in the next step.
Step 2: Selenocyanation
-
In a separate reaction vessel, dissolve a stoichiometric equivalent of potassium selenocyanate (KSeCN) in water and cool the solution to 0-5°C.
-
Slowly add the freshly prepared, cold 3-bromobenzenediazonium salt solution to the KSeCN solution with vigorous stirring.
-
Control the addition rate to maintain the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound from 3-Bromoaniline.
Method 2: Metal-Free Synthesis from 3-Bromophenylboronic Acid
A more modern and "green" approach involves a three-component reaction using an arylboronic acid, elemental selenium powder, and trimethylsilyl cyanide (TMSCN).[1][4] This metal-free method is notable for its operational simplicity and avoidance of heavy metal catalysts.[5] In this reaction, TMSCN serves as both a reactant and a catalyst.
Experimental Protocol
A general procedure for the synthesis of aryl selenocyanates from arylboronic acids is as follows:
-
To a reaction tube, add 3-bromophenylboronic acid (1.0 mmol), elemental selenium powder (1.2 mmol), and trimethylsilyl cyanide (TMSCN, 2.0 mmol).
-
Add a suitable solvent, such as DMSO (2 mL).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the metal-free synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized this compound and compares the typical outcomes of the described methods.
| Parameter | Method 1 (Diazotization) | Method 2 (from Boronic Acid) | Reference |
| Starting Material | 3-Bromoaniline | 3-Bromophenylboronic Acid | [3][5] |
| Typical Yield | Generally high (can exceed 80%) | Good to excellent (Varies by substrate) | [6] |
| Reaction Conditions | Low temperature (0-10°C) | Elevated temperature (100-120°C) | [3][4] |
| Catalyst | None (uses stoichiometric reagents) | TMSCN (acts as catalyst) | [4] |
| Product Formula | C₇H₄BrNSe | C₇H₄BrNSe | [7] |
| Molar Mass | 260.98 g/mol | 260.98 g/mol | [7] |
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method may depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The traditional diazotization method is robust and high-yielding, while the modern metal-free approach from boronic acids offers a greener alternative with good functional group tolerance. Both methods provide reliable access to this important building block for applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium selenocyanate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Metal-Free Synthesis of Aryl Selenocyanates and Selenaheterocycles with Elemental Selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. This compound [stenutz.eu]
Spectral Analysis of 3-Bromophenyl Selenocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics of 3-Bromophenyl selenocyanate. Due to the limited availability of public experimental data, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for the synthesis of aryl selenocyanates and the acquisition of spectral data are also included to facilitate further research and characterization of this compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound (C₇H₄BrNSe) is an organoselenium compound with potential applications in various fields, including organic synthesis and medicinal chemistry. The introduction of a selenium-containing functional group can significantly influence the biological activity and chemical reactivity of organic molecules. Accurate spectral characterization is paramount for the unambiguous identification and quality control of such compounds. This guide addresses the spectral properties of this compound, providing a theoretical framework in the absence of readily available experimental data.
Predicted Spectral Data
While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted with a reasonable degree of accuracy based on the analysis of its chemical structure and comparison with analogous compounds.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | Singlet (or triplet) | 1H | H-2 |
| ~ 7.6 - 7.7 | Multiplet | 1H | H-6 |
| ~ 7.5 - 7.6 | Multiplet | 1H | H-4 |
| ~ 7.3 - 7.4 | Triplet | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | C-Br |
| ~ 135 - 137 | C-2 |
| ~ 131 - 133 | C-6 |
| ~ 130 - 132 | C-5 |
| ~ 128 - 130 | C-4 |
| ~ 123 - 125 | C-1 |
| ~ 100 - 105 | C≡N |
Predicted Infrared (IR) Spectral Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| ~ 2160 - 2140 | Strong | C≡N (selenocyanate) stretch |
| ~ 1600 - 1450 | Medium | Aromatic C=C ring stretch |
| ~ 1100 - 1000 | Medium | C-Br stretch |
| ~ 800 - 700 | Strong | C-Se stretch |
| ~ 900 - 650 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted m/z Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 261/259 | High | [M]⁺ (Molecular ion with ⁸⁰Se/⁷⁸Se and ⁸¹Br/⁷⁹Br isotopes) |
| 180/178 | Medium | [M - SeCN]⁺ |
| 157/155 | Medium | [C₆H₄Br]⁺ |
| 102 | Medium | [C₆H₄Se]⁺ fragment |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
The following sections outline generalized procedures for the synthesis of this compound and the acquisition of its spectral data. These protocols are based on standard laboratory techniques for similar compounds.
Synthesis of this compound
A common method for the synthesis of aryl selenocyanates involves the reaction of a diazonium salt with potassium selenocyanate.
Materials:
-
3-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium selenocyanate (KSeCN)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromoaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium selenocyanate in water.
-
Slowly add the cold diazonium salt solution to the potassium selenocyanate solution. A precipitate should form.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Spectral Data Acquisition
3.2.1. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
3.2.2. IR Spectroscopy
-
Prepare a sample by placing a small amount of the solid compound on a diamond ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical structure of this compound and the analytical techniques used for its characterization.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound, along with standardized protocols for its synthesis and analysis. While experimental data remains to be published, the predicted data herein offers a valuable starting point for researchers. The provided methodologies are intended to empower scientists in the fields of chemistry and drug development to further investigate this and related organoselenium compounds, ultimately contributing to advancements in science and medicine.
An In-depth Technical Guide to 3-Bromophenyl Selenocyanate: Synthesis, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromophenyl selenocyanate, a member of the organoselenium family of compounds. While the specific historical discovery of this molecule is not extensively documented, this paper delves into the well-established synthetic routes for aryl selenocyanates, their chemical properties, and detailed experimental procedures relevant to its preparation and handling.
Introduction and Historical Context
Organoselenium compounds have garnered significant interest in synthetic organic chemistry and medicinal chemistry due to their unique reactivity and biological properties. Aryl selenocyanates, including this compound, serve as versatile intermediates for the synthesis of more complex selenium-containing molecules such as selenoethers, diselenides, and selenoesters. The development of synthetic methods for aryl selenocyanates has been a continuous area of research, with early methods often relying on the reaction of diazonium salts with selenium-containing nucleophiles. Over time, the field has evolved to include transition metal-catalyzed cross-coupling reactions, offering milder and more efficient pathways.
The journey to synthesize compounds like this compound is rooted in the broader history of aromatic substitution reactions and the development of organoselenium chemistry. Key milestones include the Sandmeyer reaction, which demonstrated the utility of diazonium salts in introducing a variety of functional groups onto an aromatic ring, and the subsequent adaptation of these methods for selenium functionalization. More recent advancements have focused on palladium- and copper-catalyzed reactions that allow for the direct selenocyanation of aryl halides and boronic acids.
Physicochemical Properties
This compound is an aromatic organoselenium compound with the chemical formula C₇H₄BrNSe. Its structure consists of a benzene ring substituted with a bromine atom at the meta-position and a selenocyanate (-SeCN) group.
| Property | Value |
| Molecular Formula | C₇H₄BrNSe |
| Molecular Weight | 260.98 g/mol |
| Dipole Moment | 3.62 D |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents |
Synthetic Methodologies
The synthesis of this compound can be achieved through several established methods for the preparation of aryl selenocyanates. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most common approaches are outlined below.
3.1. From 3-Bromoaniline via Diazotization-Selenocyanation
A classic and reliable method for the synthesis of aryl selenocyanates involves the reaction of an aryl diazonium salt with potassium selenocyanate. This two-step process begins with the diazotization of an aromatic amine, in this case, 3-bromoaniline.
3.2. From 1,3-Dibromobenzene via Nucleophilic Aromatic Substitution
While less common due to the typically lower reactivity of aryl halides in nucleophilic substitution, copper-catalyzed methods have been developed to facilitate the reaction between aryl halides and potassium selenocyanate.
3.3. From 3-Bromophenylboronic Acid
Modern cross-coupling techniques allow for the selenocyanation of aryl boronic acids. These reactions are often catalyzed by copper or other transition metals and offer a mild and efficient route to aryl selenocyanates.
Diagram: Synthetic Pathways to Aryl Selenocyanates
Caption: General synthetic routes to aryl selenocyanates.
Detailed Experimental Protocol: Synthesis of this compound from 3-Bromoaniline
This protocol is a representative procedure based on well-established methods for the synthesis of aryl selenocyanates from aryl amines.
Materials:
-
3-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium selenocyanate (KSeCN)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
Step 1: Diazotization of 3-Bromoaniline
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromoaniline (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 6 mL) and water (e.g., 10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (e.g., 10.5 mmol) in water (e.g., 5 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of 3-bromoaniline hydrochloride over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt solution. The resulting solution should be clear.
Step 2: Selenocyanation
-
In a separate 500 mL beaker, dissolve potassium selenocyanate (e.g., 12 mmol) in water (e.g., 50 mL) and cool the solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium selenocyanate solution. Nitrogen gas will evolve.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
A dark, oily product or a solid precipitate should form.
Step 3: Work-up and Purification
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Safety Precautions:
-
Organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.
-
Potassium selenocyanate is highly toxic.
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
Diagram: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Biological Activities and Applications
While specific biological studies on this compound are not widely reported, organoselenium compounds, in general, are known to exhibit a range of biological activities. They are often investigated for their antioxidant, anticancer, and antimicrobial properties. The selenocyanate moiety can act as a "pro-drug" form of selenium, which can be metabolized in vivo to biologically active selenium species. The presence of the bromo-substituent on the phenyl ring can also influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile.
In synthetic chemistry, this compound is a valuable building block. The selenocyanate group can be readily transformed into other selenium-containing functionalities, and the bromine atom provides a handle for further functionalization through reactions such as Suzuki, Heck, or Sonogashira cross-coupling.
Conclusion
This compound is an important organoselenium compound with potential applications in both medicinal and materials chemistry. While its specific discovery is not a distinct historical event, its synthesis is based on well-established and versatile methods in organic chemistry. This guide provides a foundational understanding of its synthesis, properties, and handling, intended to support researchers in their exploration of this and related organoselenium compounds. Further research into the specific biological profile and synthetic utility of this compound is warranted to fully explore its potential.
Methodological & Application
Application Notes and Protocols for Monitoring Reactions with 3-Bromophenyl Selenocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Bromophenyl selenocyanate. The protocols herein are designed to offer a robust framework for real-time reaction tracking and characterization of intermediates and final products, utilizing common analytical techniques.
Introduction
This compound is a versatile reagent in organic synthesis, enabling the introduction of the selenocyanate functional group, which can be further transformed into other selenium-containing moieties. Monitoring reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and understanding reaction kinetics and mechanisms. This document outlines protocols for using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed for monitoring reactions with this compound. The choice of technique will depend on the specific reaction, the properties of the reactants and products, and the information required.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of reactants and the formation of products over time, providing quantitative data on reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about all soluble species in the reaction mixture, making it a powerful tool for identifying intermediates and byproducts.[1][2]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the species present in the reaction mixture, aiding in the identification of products and intermediates.
Experimental Protocols
General Reaction Setup
The following protocols are based on a representative reaction: the nucleophilic substitution of an alkyl halide (e.g., benzyl bromide) with this compound to form a selenoether.
Reaction: 3-Br-Ph-SeCN + Benzyl-Br → 3-Br-Ph-Se-CH₂-Ph + CNBr
HPLC Monitoring Protocol
This protocol is adapted from methodologies used for the detection of selenocyanates in biological samples and can be applied to reaction monitoring with appropriate modifications.[3][4][5][6]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for quenching)
Procedure:
-
Reaction Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of cold methanol (e.g., 990 µL) to stop the reaction and precipitate any insoluble material.
-
Sample Preparation: Centrifuge the quenched sample to remove any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Use a gradient elution method to separate the components. A typical gradient could be:
-
0-5 min: 50% Acetonitrile / 50% Water
-
5-20 min: Linear gradient to 95% Acetonitrile / 5% Water
-
20-25 min: Hold at 95% Acetonitrile / 5% Water
-
25-30 min: Return to 50% Acetonitrile / 50% Water and equilibrate.
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of authentic standards.
-
Integrate the peak areas to determine the relative concentrations of the reactant and product at each time point.
-
Plot the concentration of the reactant and product versus time to obtain the reaction profile.
-
Quantitative Data Summary:
| Time (min) | Peak Area (this compound) | Peak Area (Product) | % Conversion |
| 0 | 100000 | 0 | 0 |
| 5 | 85000 | 15000 | 15 |
| 15 | 60000 | 40000 | 40 |
| 30 | 30000 | 70000 | 70 |
| 60 | 10000 | 90000 | 90 |
| 120 | <1000 | 99000 | >99 |
Note: The values in this table are hypothetical and for illustrative purposes only.
NMR Spectroscopy Monitoring Protocol
NMR spectroscopy provides real-time structural information about the species in the reaction mixture.[1][2][7]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS, or a stable compound with a known concentration that does not react with the components of the mixture)
Procedure:
-
Reaction Setup: Perform the reaction directly in an NMR tube for in-situ monitoring, or in a separate flask from which samples can be taken. For in-situ monitoring, the reactants are mixed directly in the NMR tube with the deuterated solvent and an internal standard.
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum before initiating the reaction (t=0).
-
Initiate the reaction (e.g., by adding the final reactant or by increasing the temperature).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
For more detailed structural information, ¹³C and ⁷⁷Se NMR spectra can also be acquired, although this will require longer acquisition times.
-
-
Data Analysis:
-
Identify the characteristic signals for the protons of this compound and the product. For example, the benzylic protons of the product will appear as a new singlet.
-
Integrate the signals corresponding to the reactant and the product.
-
Calculate the relative molar ratio of reactant to product at each time point by comparing the integral values, normalized to the internal standard.
-
Monitor the appearance of any new signals that may correspond to reaction intermediates or byproducts.
-
Expected ¹H NMR Chemical Shifts (Hypothetical in CDCl₃):
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic H | 7.4 - 7.8 | m |
| Benzyl bromide | Benzyl CH₂ | 4.5 | s |
| Product | Aromatic H (3-Br-Ph) | 7.3 - 7.7 | m |
| Product | Aromatic H (Benzyl) | 7.2 - 7.4 | m |
| Product | Benzyl CH₂ | 4.2 | s |
Mass Spectrometry Monitoring Protocol
MS can be used to confirm the identity of the product and any intermediates by providing molecular weight information.
Instrumentation:
-
Mass Spectrometer (e.g., ESI-MS, GC-MS)
Procedure:
-
Sample Preparation: Prepare samples at different time points as described in the HPLC protocol (quenching and dilution).
-
MS Analysis:
-
Infuse the diluted sample directly into the mass spectrometer (for ESI-MS) or inject it into a GC-MS system.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's ability to be ionized.
-
Monitor the disappearance of the molecular ion peak corresponding to the starting material and the appearance of the molecular ion peak of the product.
-
Expected Molecular Ion Peaks:
| Compound | Formula | Expected m/z ([M+H]⁺) |
| This compound | C₇H₄BrNSe | 261.86 |
| Product | C₁₄H₁₀BrSe | 323.91 |
Visualizations
Experimental Workflow
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Detection of Selenocyanate in Biological Samples by HPLC with Fluorescence Detection Using König Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Derivatization of 3-Bromophenyl Selenocyanate for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromophenyl selenocyanate (3-BPSC) is a versatile organoselenium compound that serves as a key building block in the synthesis of novel therapeutic agents. The presence of the reactive selenocyanate (-SeCN) moiety and the bromo-substituted aromatic ring allows for extensive derivatization, leading to a diverse library of compounds for biological screening. Organoselenium compounds are of significant interest due to their wide range of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these effects are attributed to their ability to modulate cellular redox homeostasis, often by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[3][4] This application note provides detailed protocols for the derivatization of 3-BPSC and its subsequent evaluation in relevant biological assays.
Derivatization Strategies
The electrophilic nature of the selenium atom in the selenocyanate group makes it susceptible to nucleophilic attack, which is the primary mechanism for derivatization.
-
Synthesis of Diselenides: Reduction of the selenocyanate group, typically with a reducing agent like sodium borohydride, yields a selenol intermediate. This intermediate is then readily oxidized in the presence of air to form a symmetrical diselenide, bis(3-bromophenyl) diselenide. This class of compounds is particularly noted for its GPx-like antioxidant activity.[5]
-
Synthesis of Selenoethers: The selenocyanate can react with various nucleophiles, such as thiols (e.g., from cysteine-containing peptides) or alkyl halides, to form selenoethers. This strategy is useful for covalently linking the organoselenium moiety to biomolecules or other small molecules to create targeted therapeutics or probes.
-
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity.
Biological Activity and Signaling Pathways
Derivatives of 3-BPSC primarily exert their biological effects by interacting with cellular redox systems.
Glutathione Peroxidase (GPx) Mimicry: A major mechanism of action for many organoselenium compounds is their ability to mimic the function of GPx.[3][4] This selenoenzyme is crucial for cellular antioxidant defense, as it catalyzes the reduction of harmful hydroperoxides (like hydrogen peroxide, H₂O₂) to harmless alcohols, using glutathione (GSH) as a reducing substrate. The catalytic cycle involves the oxidation of the selenium center by the peroxide, followed by two successive reduction steps involving GSH, which regenerates the active seleno-catalyst and produces glutathione disulfide (GSSG).[4]
References
Application Notes and Protocols: Click Chemistry Applications of 3-Bromophenyl Selenocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry provides a powerful and versatile platform for the rapid and efficient synthesis of complex molecules from simple building blocks.[1] Among the various "click" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild, aqueous conditions.[1] This methodology has found extensive applications in drug discovery, bioconjugation, and materials science.[2][3]
While direct click chemistry applications of 3-Bromophenyl selenocyanate are not extensively documented, the 3-bromophenyl scaffold is a valuable pharmacophore. The bromine atom can modulate pharmacokinetic properties and serve as a handle for further functionalization.[4] Moreover, selenium-containing triazoles have demonstrated significant potential as anticancer and antifungal agents.[5][6][7]
These application notes describe a strategy to leverage the 3-bromophenyl scaffold in click chemistry by proposing the synthesis and application of two key clickable derivatives: 3-Bromophenyl Azide and 1-Bromo-3-ethynylbenzene . These derivatives can be readily synthesized and utilized in CuAAC reactions to generate novel selenium-containing triazole compounds with potential therapeutic applications.
Synthesis of Clickable 3-Bromophenyl Derivatives
To engage the 3-bromophenyl scaffold in click chemistry, it can be functionalized with either an azide or a terminal alkyne.
Synthesis of 3-Bromophenyl Azide
A straightforward method for the synthesis of aryl azides is the diazotization of anilines followed by azidation.[8][9][10]
-
Reaction: 3-Bromoaniline can be converted to the corresponding diazonium salt, which is then reacted with sodium azide to yield 3-Bromophenyl Azide.
Synthesis of 1-Bromo-3-ethynylbenzene
This terminal alkyne can be synthesized from (3-bromophenylethynyl)trimethylsilane through desilylation.[11][12][13]
-
Reaction: (3-Bromophenylethynyl)trimethylsilane is treated with a base such as potassium carbonate in methanol to remove the trimethylsilyl group, affording 1-Bromo-3-ethynylbenzene.[11]
Application: Synthesis of Novel Anticancer Agents
The combination of the 3-bromophenyl moiety with a selenium-containing triazole core is a promising strategy for the development of new anticancer agents.[3][5][6] The triazole ring can act as a stable linker and participate in various biological interactions.[14][15]
This protocol outlines the synthesis of a library of 3-bromophenyl-substituted, selenium-containing triazoles for screening as potential anticancer drugs.
Experimental Workflow
The overall workflow involves the parallel synthesis of a compound library using the CuAAC reaction, followed by purification and characterization, and subsequent biological screening.
Experimental Protocols
The following are generalized protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Protocol for CuAAC Reaction
This protocol is adapted for small-scale synthesis in a research laboratory setting.[2][16][17]
Materials:
-
3-Bromophenyl Azide or 1-Bromo-3-ethynylbenzene
-
Corresponding alkyne or azide partner (e.g., a selenium-containing alkyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biological applications)[16]
-
Solvent: e.g., a mixture of water and t-butanol, or DMF
Procedure:
-
In a reaction vial, dissolve 3-Bromophenyl Azide (1.0 eq.) and the corresponding alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., 1:1 water:t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq.) in water. If using a ligand like THPTA, pre-mix the CuSO₄ solution with the ligand.[16]
-
To the stirring solution of the azide and alkyne, add the CuSO₄ solution (and ligand, if used).
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Apoptosis Induction
Many selenium-containing compounds exert their anticancer effects by inducing apoptosis. A hypothetical signaling pathway for a novel 3-bromophenyl-selenium-triazole is depicted below.
Data Presentation
The following table presents hypothetical data for a series of synthesized 3-bromophenyl-selenium-triazoles, illustrating the kind of quantitative data that would be collected.
| Compound ID | R Group on Triazole | Reaction Time (h) | Yield (%) | IC₅₀ (µM) on a Cancer Cell Line |
| BPST-01 | Phenyl | 18 | 92 | 15.2 |
| BPST-02 | 4-Fluorophenyl | 16 | 95 | 8.7 |
| BPST-03 | Propargyl alcohol | 20 | 88 | 22.5 |
| BPST-04 | Cyclohexyl | 24 | 85 | > 50 |
| BPST-05 | Benzyl | 18 | 94 | 12.1 |
Table 1: Synthetic Yields and In Vitro Anticancer Activity of Hypothetical 3-Bromophenyl-Selenium-Triazoles (BPST).
Conclusion
While direct click chemistry applications of this compound are not yet established, the synthesis of clickable 3-bromophenyl azide and 1-bromo-3-ethynylbenzene opens a gateway to a wide range of novel molecules through CuAAC reactions. The protocols and workflows outlined here provide a robust framework for the synthesis and evaluation of new 3-bromophenyl-selenium-triazole derivatives as potential therapeutic agents, particularly in the field of oncology. This approach combines the modularity and efficiency of click chemistry with the promising biological activities of brominated and selenium-containing organic compounds.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Antitumor Activity of Selenium-Containing Quinone-based Triazoles Possessing Two Redox Centres, and their Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 9. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 10. An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. Cas 766-81-4,1-BROMO-3-ETHYNYL-BENZENE | lookchem [lookchem.com]
- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 15. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromophenyl Selenocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 3-Bromophenyl selenocyanate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound involve three main strategies:
-
Sandmeyer-type Reaction: This classic approach utilizes 3-bromoaniline as a starting material, which is converted to its diazonium salt and subsequently reacted with a selenocyanate source, typically potassium selenocyanate (KSeCN) in the presence of a copper(I) catalyst.
-
From 3-Bromophenylboronic Acid: This method involves the reaction of 3-bromophenylboronic acid with a selenocyanating agent. Recent advancements have demonstrated catalyst- and additive-free conditions using reagents like selenium dioxide and malononitrile.
-
From Aryl Halides: This route employs 3-substituted dihalobenzenes (e.g., 1-bromo-3-iodobenzene) or 1,3-dibromobenzene in a copper-catalyzed cross-coupling reaction with potassium selenocyanate.
Q2: My Sandmeyer reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Sandmeyer selenocyanation of 3-bromoaniline can stem from several factors:
-
Incomplete Diazotization: The formation of the 3-bromobenzenediazonium salt is critical and highly temperature-sensitive. Ensure the reaction is maintained at 0-5 °C. Incomplete conversion of the aniline will lead to side reactions.
-
Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures. Use the diazonium salt immediately after its preparation.
-
Presence of Water: While the diazotization is carried out in an aqueous medium, excess water can sometimes hinder the subsequent reaction. However, the primary concern is temperature control.
-
Side Reactions: The diazonium salt can react with water to form 3-bromophenol or undergo other undesired coupling reactions, leading to a complex mixture of byproducts.
Q3: I am observing the formation of a diselenide byproduct. How can I minimize this?
A3: The formation of bis(3-bromophenyl) diselenide is a common side reaction, particularly if the reaction conditions are not optimal. This can occur through the reduction of the selenocyanate product or the coupling of intermediate arylselanyl radicals. To minimize its formation:
-
Control Reaction Temperature: Maintain the recommended temperature throughout the reaction to suppress side reactions.
-
Use Fresh Reagents: Ensure your potassium selenocyanate and other reagents are of high purity and dry.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may lead to diselenide formation.
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it. The purity of the fractions can be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system, such as ethanol/water or hexane, can be employed for further purification if necessary.
Troubleshooting Guides
Guide 1: Low Yield in Sandmeyer Selenocyanation of 3-Bromoaniline
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation, starting material remains. | Incomplete diazotization. | Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the acidity of the reaction mixture; sufficient acid (e.g., HBr) is crucial. |
| Low yield with a complex mixture of byproducts (colored spots on TLC). | Decomposition of the diazonium salt. | Prepare the diazonium salt at low temperature and use it immediately in the next step. Avoid allowing the diazonium salt solution to warm up. |
| Significant amount of 3-bromophenol observed as a byproduct. | Reaction of the diazonium salt with water. | While some phenol formation is often unavoidable, ensure the addition of the diazonium salt to the selenocyanate solution is done efficiently and at the correct temperature to favor the desired reaction. |
| Formation of a significant amount of bis(3-bromophenyl) diselenide. | Reductive coupling of the product or intermediates. | Ensure the reaction is carried out under an inert atmosphere. Check the quality of the potassium selenocyanate. |
Guide 2: Issues with Synthesis from 3-Bromophenylboronic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the boronic acid. | Inefficient selenocyanating agent generation. | If using SeO₂ and malononitrile, ensure they are of high purity and the reaction is stirred efficiently. Consider a different selenocyanating agent if the issue persists. |
| Formation of homocoupled biaryl byproduct (3,3'-dibromobiphenyl). | Side reaction of the boronic acid. | Optimize the reaction temperature and time. Ensure the stoichiometry of the reagents is accurate. |
| Difficulty in purification. | Presence of boronic acid-related impurities. | After the reaction, an aqueous workup with a mild base can help remove unreacted boronic acid. Column chromatography with a suitable solvent gradient is recommended. |
Experimental Protocols
Protocol 1: Sandmeyer-Type Synthesis from 3-Bromoaniline
This protocol is a representative procedure and may require optimization.
Step 1: Diazotization of 3-Bromoaniline
-
In a flask, dissolve 3-bromoaniline (1.0 eq) in a solution of hydrobromic acid (HBr, 48%, 3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the 3-bromobenzenediazonium bromide solution is now complete.
Step 2: Selenocyanation
-
In a separate flask, dissolve potassium selenocyanate (KSeCN, 1.2 eq) in water and cool to 0-5 °C.
-
If using a copper catalyst, add copper(I) bromide (CuBr, 0.1 eq) to the KSeCN solution.
-
Slowly add the freshly prepared, cold diazonium salt solution to the KSeCN solution under vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
| Reagent | Molar Ratio | Typical Yield (%) |
| 3-Bromoaniline | 1.0 | 60-75 |
| Sodium Nitrite | 1.1 | |
| Hydrobromic Acid | 3.0 | |
| Potassium Selenocyanate | 1.2 | |
| Copper(I) Bromide | 0.1 |
Protocol 2: Synthesis from 3-Bromophenylboronic Acid
This protocol is based on catalyst- and additive-free methods.
-
To a stirred solution of 3-bromophenylboronic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile), add selenium dioxide (SeO₂, 1.2 eq) and malononitrile (1.2 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
| Reagent | Molar Ratio | Reported Yield Range (%) |
| 3-Bromophenylboronic Acid | 1.0 | 70-90 |
| Selenium Dioxide | 1.2 | |
| Malononitrile | 1.2 |
Visualizations
Caption: Workflow for the Sandmeyer-type synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Purification of Crude 3-Bromophenyl Selenocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromophenyl selenocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 3-bromoaniline or 3-bromophenylboronic acid, residual reagents like potassium selenocyanate, and byproducts from side reactions. Diselenides (e.g., bis(3-bromophenyl) diselenide) are also a common impurity formed via the coupling of two selenocyanate molecules.
Q2: My purified this compound is a yellow oil, but I expected a solid. Is this normal?
A2: Yes, this compound is often obtained as a yellow oil.[1] The physical state can depend on the purity and residual solvent.
Q3: I am observing decomposition of my compound during column chromatography. What can I do to minimize this?
A3: Selenocyanates can be sensitive to silica gel. To minimize decomposition, you can try deactivating the silica gel by treating it with a small amount of a neutral amine, like triethylamine, in the eluent. Alternatively, using a less acidic stationary phase like alumina might be beneficial. Performing the chromatography quickly and at a lower temperature can also help.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be a suitable method if the crude product is a solid or if it can be induced to crystallize from a suitable solvent system. Common solvent systems for recrystallization of organic compounds include hexane/ethyl acetate, ethanol, or methanol. The choice of solvent will depend on the impurities present.
Q5: What are the key safety precautions I should take when working with this compound?
A5: Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Care should be taken to avoid inhalation of vapors or contact with skin.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Product decomposition on silica gel. | Deactivate silica gel with triethylamine (0.1-1% in eluent). Use a less polar eluent system to speed up elution. |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. | |
| Co-elution of impurities with the product | Improper eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. A gradient elution might be necessary. |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Streaking on TLC plate | Compound is too polar for the eluent. | Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent system. |
| Sample is acidic or basic. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. | |
| Product appears as multiple spots on TLC | Decomposition on the TLC plate. | Spot the sample and develop the TLC plate immediately. Use a less acidic silica gel plate. |
| Presence of rotamers or conformers. | This is less common for this molecule but can sometimes be observed. Consider the possibility if other troubleshooting fails. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may need to be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by running the initial eluent (e.g., 95:5 hexanes/ethyl acetate) through it.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.[1]
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Elution: Begin elution with the chosen solvent system. A common starting point is a non-polar mixture such as hexanes/ethyl acetate (e.g., 95:5 or 90:10).[1] The polarity can be gradually increased if the product is not eluting.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value | Reference |
| Stationary Phase | Silica gel (230-400 mesh) | [1] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 90:10) | [1] |
| Typical Yield | 60-80% (highly dependent on crude purity) | Estimated |
| Appearance | Yellow oil | [1] |
Purification Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Failed Purification
References
common side reactions in the synthesis of 3-Bromophenyl selenocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromophenyl selenocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves a Sandmeyer-type reaction. This procedure begins with the diazotization of 3-bromoaniline using a nitrite source (commonly sodium nitrite) in an acidic medium (such as hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C). The resulting 3-bromophenyl diazonium salt is then reacted with a solution of potassium selenocyanate (KSeCN) to yield the desired this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
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Formation of Bis(3-bromophenyl) diselenide: This is a frequent byproduct in reactions involving selenocyanate ions.
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Formation of 3-Bromophenol: The diazonium salt intermediate is susceptible to hydrolysis, particularly if the reaction temperature is not strictly controlled, leading to the formation of 3-bromophenol.[1][2]
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Azo Coupling Reactions: The highly reactive diazonium salt can couple with electron-rich aromatic compounds. If there is unreacted 3-bromoaniline present, it can lead to the formation of colored azo dyes.[2][3]
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Tar and Polymer Formation: Diazonium salts can be unstable and may decompose to form tarry, polymeric materials, especially at elevated temperatures.
-
Formation of Symmetrical Diaryl Selenides: In some instances, particularly with copper catalysis, the formation of symmetrical diaryl selenides has been observed in reactions of aryl halides with potassium selenocyanate.
Q3: Why is temperature control so critical in this reaction?
A3: Low temperatures (0-5 °C) are crucial for two main reasons. Firstly, the diazotization reaction itself is exothermic, and maintaining a low temperature prevents the decomposition of nitrous acid. Secondly, the resulting diazonium salt is thermally unstable. At temperatures above 5-10 °C, it can readily decompose, leading to the formation of nitrogen gas and undesired byproducts like 3-bromophenol and tars, significantly lowering the yield of the target molecule.[1][2]
Q4: How can I minimize the formation of the diselenide byproduct?
A4: Minimizing the formation of bis(3-bromophenyl) diselenide can be achieved by carefully controlling the stoichiometry of the reactants. Using a slight excess of the diazonium salt solution relative to the potassium selenocyanate can help ensure that the selenocyanate ion is consumed in the desired reaction pathway. Additionally, ensuring a homogenous reaction mixture and rapid stirring can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective reaction with potassium selenocyanate. | 1. Ensure the use of fresh sodium nitrite. Check the acidity of the medium; it should be sufficiently acidic. 2. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent reaction steps. 3. Use freshly prepared and pure potassium selenocyanate. Ensure adequate stirring to promote mixing of the aqueous diazonium salt solution with the potassium selenocyanate solution. |
| Presence of a Reddish-Orange or Dark Colored Impurity | Formation of an azo compound due to coupling of the diazonium salt with unreacted 3-bromoaniline or other electron-rich species. | Ensure complete diazotization of the 3-bromoaniline. The addition of the sodium nitrite solution should be slow to prevent localized excess of the aniline. The colored impurity can often be removed by column chromatography. |
| Formation of an Oily Byproduct with a Phenolic Odor | Hydrolysis of the diazonium salt to form 3-bromophenol. | This is typically caused by allowing the reaction temperature to rise above 5-10 °C. Improve cooling and monitor the internal reaction temperature closely.[1][2] |
| Significant Amount of an Insoluble, Tar-like Substance | Decomposition of the diazonium salt. | Maintain rigorous temperature control. Ensure that the addition of the diazonium salt to the potassium selenocyanate solution is done at a controlled rate to avoid localized heating. |
| Isolation of a High Molecular Weight, Selenium-Containing Impurity | Formation of bis(3-bromophenyl) diselenide. | Adjust the stoichiometry to use a slight excess of the diazonium salt. This impurity can usually be separated from the desired product by column chromatography on silica gel. |
Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction
Materials:
-
3-Bromoaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Selenocyanate (KSeCN)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization of 3-Bromoaniline:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise from the dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the 3-bromophenyl diazonium chloride.
-
-
Selenocyanation:
-
In a separate beaker, dissolve potassium selenocyanate in water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold potassium selenocyanate solution with vigorous stirring.
-
A precipitate should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Work-up and Purification:
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Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.
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Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams illustrating the key reaction pathway, potential side reactions, and a troubleshooting workflow.
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromophenyl Selenocyanate Substitutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromophenyl selenocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your substitution reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for substitution reactions?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
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The selenium atom of the selenocyanate group (-SeCN): The C-Se bond can be cleaved by strong nucleophiles, leading to the displacement of the cyanide group and the formation of a new selenoether.
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The carbon atom of the C-Br bond: This site can undergo palladium-catalyzed cross-coupling reactions, a common strategy for forming new carbon-carbon or carbon-heteroatom bonds.
The chemoselectivity of a reaction depends heavily on the chosen reagents and reaction conditions.
Q2: Which type of reaction is more likely to occur: substitution at the C-SeCN bond or at the C-Br bond?
A2: The reaction pathway is highly dependent on the reagents used:
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With strong, hard nucleophiles like organolithium or Grignard reagents, substitution at the selenium atom of the C-SeCN bond is generally favored. These reagents readily attack the selenium, displacing the cyanide ion.
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With palladium catalysts and appropriate coupling partners (e.g., boronic acids, stannanes), cross-coupling at the C-Br bond is the expected reaction. The C-Br bond is generally more reactive than the C-H bonds of the aromatic ring in oxidative addition to palladium(0).
Q3: Can I selectively cleave the Se-CN bond without affecting the C-Br bond?
A3: Yes, selective cleavage of the Se-CN bond is possible. Using strong nucleophiles such as organolithium or Grignard reagents typically results in the formation of unsymmetrical diaryl or alkyl-aryl selenides, leaving the C-Br bond intact. This approach is a common method for synthesizing such compounds from aryl selenocyanates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during substitution reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: For palladium-catalyzed reactions, the catalyst may not have been properly activated. 2. Poor Nucleophile/Reagent Quality: The organometallic reagent (Grignard, organolithium) may have degraded due to exposure to air or moisture. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction type (e.g., protic solvent with organometallics). 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | 1. Catalyst Activation: Ensure anhydrous and oxygen-free conditions. Consider using a pre-catalyst that is activated in situ. 2. Reagent Titration: Titrate organometallic reagents before use to determine their exact concentration. Use freshly prepared or newly purchased reagents. 3. Solvent Selection: Use anhydrous, non-protic solvents like THF or diethyl ether for reactions with organometallics. For palladium catalysis, solvents like toluene, dioxane, or DMF are common. 4. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC-MS. |
| Formation of Multiple Products (Lack of Chemoselectivity) | 1. Reaction at Both C-Br and C-SeCN Sites: The reaction conditions may be promoting both nucleophilic substitution and cross-coupling. 2. Homocoupling of Reagents: In palladium-catalyzed reactions, homocoupling of the boronic acid or of the this compound can occur. 3. Side Reactions with the Selenocyanate Group: The cyanide ion can be displaced, and the resulting selenyl bromide can undergo further reactions. | 1. Reagent Selection: For selective C-Se bond substitution, avoid palladium catalysts and use organometallic reagents. For selective C-Br cross-coupling, use a suitable palladium catalyst and a milder base. 2. Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands. For example, bulky electron-rich phosphine ligands can sometimes suppress side reactions. Ensure slow addition of reagents. 3. Control Stoichiometry: Use a precise stoichiometry of reagents to minimize side reactions. |
| Decomposition of Starting Material | 1. Reaction Temperature is Too High: this compound may be thermally unstable under the reaction conditions. 2. Presence of Strong Acids or Bases: The selenocyanate group can be sensitive to harsh pH conditions. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Reagents: If possible, use milder bases or ensure the reaction medium is close to neutral. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to starting materials or side products, making chromatographic separation difficult. 2. Formation of Diselenides: Reduction of the selenocyanate can lead to the formation of diselenides, which can be difficult to separate. | 1. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 2. Alternative Chromatography: Consider using a different stationary phase or solvent system for column chromatography. 3. Chemical Treatment: In some cases, specific chemical treatment can remove impurities. For example, a mild reducing agent might convert diselenides to selenols, which can then be separated. |
Experimental Protocols
Below are detailed methodologies for key substitution reactions involving aryl selenocyanates, which can be adapted for this compound.
Protocol 1: Synthesis of Unsymmetrical Diaryl Selenides via Nucleophilic Substitution with an Organolithium Reagent
This protocol is adapted from the general synthesis of unsymmetrical diaryl selenides.
Reaction: Ar-SeCN + Ar'-Li → Ar-Se-Ar' + LiCN
Materials:
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This compound
-
Aryllithium reagent (e.g., phenyllithium) in a suitable solvent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the aryllithium reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of this compound over 30 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical diaryl selenide.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C-Br Bond
This protocol is a general procedure for Suzuki cross-coupling of aryl bromides.
Reaction: 3-Br-Ph-SeCN + Ar'-B(OH)₂ --(Pd catalyst, base)--> Ar'-Ph-SeCN
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting low yield in substitution reactions.
stability issues of 3-Bromophenyl selenocyanate under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromophenyl selenocyanate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on the general reactivity of aryl selenocyanates and safety data for analogous compounds, the primary stability concerns for this compound include sensitivity to moisture, heat, and light. It is also incompatible with strong acids, strong bases, strong oxidizing agents, alcohols, and amines.[1] Exposure to these conditions can lead to decomposition.
Q2: How should I properly store this compound?
To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere such as nitrogen, and kept in a cool, dry, and dark place.[1] Refrigeration is recommended for long-term storage.
Q3: What are the potential decomposition products of this compound?
While specific decomposition pathways for this compound are not extensively documented, aryl selenocyanates can undergo cleavage of the Se-CN bond. This can lead to the formation of corresponding diselenides. In the presence of moisture, hydrolysis may occur. Thermal decomposition can release hazardous gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[1][2]
Q4: Can I handle this compound on the open bench?
Due to its sensitivity to moisture and air, it is recommended to handle this compound in a controlled environment, such as a glovebox or under a stream of inert gas.[1] If handled on an open bench, exposure should be minimized, and appropriate personal protective equipment (PPE) must be worn, including gloves, lab coat, and safety goggles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has changed color (e.g., from off-white to yellow/brown) | Exposure to air, light, or impurities. | Discoloration can indicate decomposition. It is advisable to verify the purity of the compound using analytical techniques like NMR or LC-MS before use. If purity is compromised, purification by recrystallization or chromatography may be necessary. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere). Use freshly opened or recently purified material for sensitive reactions. |
| Low reaction yield | Decomposed starting material or incompatibility with reaction conditions. | Confirm the purity of the this compound. Investigate potential incompatibilities with solvents, reagents, or reaction temperature. Consider performing the reaction under strictly anhydrous and inert conditions. |
| Formation of insoluble precipitates | Possible formation of diselenide byproducts or other decomposition products. | Characterize the precipitate to identify its structure. Optimize reaction conditions to minimize side reactions, for example, by lowering the temperature or using a different solvent. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Prepare a clean, dry, and inert atmosphere workspace (e.g., a glovebox or a Schlenk line).
-
Reagent Handling: Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing and Dispensing: Weigh the required amount of the compound quickly and in a dry, inert environment.
-
Reaction Setup: Add the compound to the reaction vessel under a positive pressure of inert gas.
-
Storage of Aliquots: If not using the entire amount, securely reseal the container, purge with inert gas, and store under recommended conditions.
Stability Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes qualitative stability information based on the general properties of aryl selenocyanates.
| Condition | Observed Instability | Potential Decomposition Products | Reference |
| Elevated Temperature | Decomposition | Diselenides, elemental selenium, gaseous byproducts | [2] |
| Exposure to Light | Potential for gradual decomposition | Colored impurities, diselenides | General knowledge for light-sensitive compounds |
| Presence of Moisture/Water | Hydrolysis | Seleninic acids, corresponding aromatic bromides | [1] |
| Strong Acids/Bases | Accelerated decomposition | Complex mixture of products | [1] |
| Strong Oxidizing Agents | Oxidation of the selenium center | Selenoxides, selenones | [1] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: 3-Bromophenyl Selenocyanate NMR Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting NMR analysis of 3-Bromophenyl selenocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for this compound in ¹H, ¹³C, and ⁷⁷Se NMR?
Q2: What are the typical coupling constants I should expect for the aromatic protons?
A2: For a 1,3-disubstituted benzene ring like in this compound, you can expect the following approximate proton-proton coupling constants (J-values):
-
Ortho-coupling (³J): 7-9 Hz
-
Meta-coupling (⁴J): 2-3 Hz
-
Para-coupling (⁵J): < 1 Hz[2]
Q3: My ⁷⁷Se NMR signal is very weak or not visible. What could be the reason?
A3: The ⁷⁷Se nucleus has a low natural abundance (7.63%) and a low gyromagnetic ratio, which results in low sensitivity. To overcome this, you may need to increase the number of scans, use a higher concentration of your sample, or employ advanced NMR techniques like Cross Polarization (CP) if you are running solid-state NMR.
Q4: I am observing broad peaks in my ¹H NMR spectrum. What are the possible causes?
A4: Broad peaks can arise from several factors:
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Sample Concentration: A solution that is too concentrated can lead to increased viscosity and peak broadening.
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Paramagnetic Impurities: The presence of paramagnetic species, including dissolved oxygen, can cause significant line broadening.[3] Degassing the sample can help mitigate this.
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Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, this can lead to broadened signals.
-
Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer can resolve this.
Q5: How should I prepare my NMR sample if this compound is suspected to be air-sensitive?
A5: For air-sensitive samples, it is crucial to prepare the NMR tube under an inert atmosphere to prevent degradation and the introduction of paramagnetic oxygen. This can be achieved by using a glovebox or a Schlenk line. The solvent should be degassed prior to use by several freeze-pump-thaw cycles.[4] Sealing the NMR tube under an inert atmosphere is also recommended. J-Young tubes are specifically designed for this purpose.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low intensity ⁷⁷Se signal | Low natural abundance and sensitivity of ⁷⁷Se. Low sample concentration. | Increase the number of scans significantly. Prepare a more concentrated sample. Use a cryoprobe if available to enhance sensitivity. |
| Overlapping signals in the aromatic region of ¹H NMR | The chemical shifts of the four aromatic protons are very close. | Use a higher field NMR spectrometer to increase spectral dispersion. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) which can induce different chemical shifts. |
| Inaccurate integration of aromatic signals | Overlapping peaks. Presence of solvent residual peak in the aromatic region. | Deconvolute the overlapping peaks using NMR processing software. Choose a deuterated solvent with a residual peak that does not overlap with your signals of interest. |
| Extra, unexpected peaks in the spectrum | Presence of impurities (e.g., starting materials, side products, grease). Contaminated NMR tube or solvent. | Purify the sample further. Clean the NMR tube thoroughly. Use high-purity deuterated solvent. |
| Broad, poorly resolved multiplets | Poor shimming. Sample is not fully dissolved or contains solid particles. High sample viscosity. | Re-shim the spectrometer. Ensure the sample is fully dissolved; filter the solution if necessary.[4] Dilute the sample. |
| Signal-to-noise ratio is poor across all spectra | Insufficient amount of sample. Incorrect receiver gain setting. | Increase the sample concentration.[3][4] Optimize the receiver gain before acquisition. |
Estimated NMR Data for this compound
The following table summarizes the estimated ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts and coupling constants for this compound, based on data from analogous compounds.
| Nucleus | Position | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constants (Hz) |
| ¹H | H-2 | 7.8 - 8.0 | t | ³J(H2-H6) ≈ 1.5-2.0 (meta), ⁴J(H2-H4) ≈ 0.5 (para) |
| H-4 | 7.6 - 7.8 | ddd | ³J(H4-H5) ≈ 7.5-8.0 (ortho), ³J(H4-H6) ≈ 1.5-2.0 (meta), ⁴J(H4-H2) ≈ 0.5 (para) | |
| H-5 | 7.3 - 7.5 | t | ³J(H5-H4) ≈ 7.5-8.0 (ortho), ³J(H5-H6) ≈ 7.5-8.0 (ortho) | |
| H-6 | 7.5 - 7.7 | ddd | ³J(H6-H5) ≈ 7.5-8.0 (ortho), ³J(H6-H2) ≈ 1.5-2.0 (meta), ⁴J(H6-H4) ≈ 1.5-2.0 (meta) | |
| ¹³C | C-1 (-SeCN) | ~130 | s | |
| C-2 | ~135 | d | ||
| C-3 (-Br) | ~123 | s | ||
| C-4 | ~133 | d | ||
| C-5 | ~129 | d | ||
| C-6 | ~130 | d | ||
| -CN | 102 - 104 | s | ||
| ⁷⁷Se | -SeCN | 260 - 290 | s |
Disclaimer: These are estimated values and may differ from experimental results.
Experimental Protocols
Sample Preparation (Standard)
-
Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C and ⁷⁷Se NMR, directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube securely.
Sample Preparation (Air-Sensitive Protocol)
-
Dry the NMR tube and cap in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, weigh the desired amount of this compound into a vial.
-
Add the required volume of a degassed deuterated solvent to the vial and dissolve the sample.
-
Transfer the solution to the NMR tube using a pipette.
-
Seal the NMR tube with a secure cap or use a J-Young valve NMR tube.
NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical number of scans: 8-16.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Optimize the receiver gain.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical number of scans: 1024 or more, depending on the sample concentration.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
-
⁷⁷Se NMR:
-
Acquire a proton-decoupled ⁷⁷Se spectrum.
-
Due to the low sensitivity, a large number of scans will be required (e.g., 4096 or more).
-
Set the spectral width to cover a wide range, for example, from -500 to 1500 ppm, to ensure the signal is captured.
-
Use a longer relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of the ⁷⁷Se nucleus.
-
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues during the NMR analysis of this compound.
References
Technical Support Center: Overcoming Low Reactivity of 3-Bromophenyl Selenocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Bromophenyl selenocyanate in various chemical reactions. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction with this compound proceed with low yield or not at all?
A1: The reduced reactivity of this compound often stems from the electronic properties of the substituent. The bromine atom at the meta-position acts as an electron-withdrawing group through its inductive effect. This decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially influencing the reactivity of the selenocyanate moiety in certain transformations.
Q2: I am attempting a cross-coupling reaction (e.g., Sonogashira, Heck) with this compound and observing poor conversion. What can I do?
A2: Low reactivity in palladium-catalyzed cross-coupling reactions is a common issue with electron-deficient aryl halides and related compounds. To enhance the reaction rate and yield, consider the following troubleshooting steps:
-
Catalyst System: Switch to a more active palladium catalyst. Pre-catalysts like XPhosPdG2, combined with bulky, electron-rich phosphine ligands such as XPhos, can be highly effective.[1]
-
Reaction Conditions: Increase the reaction temperature. If thermal heating is insufficient, microwave irradiation can often significantly accelerate the reaction and improve yields.[1]
-
Base: The choice of base is crucial. For Sonogashira couplings, an amine base like triethylamine is common, while for Heck and Suzuki reactions, inorganic bases such as potassium carbonate or potassium phosphate are often employed.[2] The optimal base will depend on the specific reaction.
Q3: Are there alternatives to palladium catalysts for activating this compound?
A3: Yes, copper-based catalytic systems can be a viable alternative or a necessary co-catalyst in certain reactions. For instance, in Sonogashira couplings, a copper(I) co-catalyst is traditionally used to facilitate the formation of the copper acetylide intermediate.[3] Copper catalysts are also employed in various C-Se bond-forming reactions.
Q4: My selenocyclization reaction using this compound is sluggish. How can I improve it?
A4: Selenocyclization reactions can be sensitive to reaction conditions. If you are experiencing low yields or slow reaction rates, consider the following:
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Lewis Acid Activation: The addition of a Lewis acid can activate the selenocyanate group, making it more electrophilic and promoting the cyclization.
-
Radical Initiators: For certain mechanisms, the use of a radical initiator might be necessary to generate the key reactive species.
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Solvent: The polarity of the solvent can significantly impact the reaction rate. Experiment with a range of solvents to find the optimal conditions.
Troubleshooting Guides
Scenario 1: Low Yield in a Palladium-Catalyzed Sonogashira Coupling Reaction
Problem: You are attempting to couple this compound with a terminal alkyne using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and are observing low yields (<30%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding Sonogashira coupling.
Detailed Recommendations:
| Parameter | Standard Condition (Low Yield) | Recommended Modification | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | XPhosPdG2 (2.5 mol%) + XPhos (5 mol%) | Bulky, electron-rich ligands enhance catalytic activity for challenging substrates.[1] |
| Temperature | 80 °C (oil bath) | 120 °C (microwave) | Microwave irradiation can significantly reduce reaction times and improve yields.[1] |
| Base | Triethylamine (2 equiv.) | K₂CO₃ (3 equiv.) or Cs₂CO₃ (2 equiv.) | A stronger inorganic base can facilitate the deprotonation of the alkyne and promote the catalytic cycle. |
| Solvent | Toluene | Dioxane or THF | Solvent can influence catalyst solubility and reactivity. |
Scenario 2: Incomplete Conversion in a Heck Reaction
Problem: The Heck reaction between this compound and an alkene stalls, leaving a significant amount of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete Heck reaction.
Detailed Recommendations:
| Parameter | Standard Condition (Incomplete) | Recommended Modification | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) with P(o-tolyl)₃ (4 mol%) | The addition of a suitable phosphine ligand can stabilize the palladium catalyst and improve its activity. |
| Additive | None | Tetrabutylammonium bromide (TBAB) (1 equiv.) | TBAB can act as a phase-transfer catalyst, facilitating the reaction between components in different phases.[4] |
| Base | NaOAc (2 equiv.) | K₂CO₃ (3 equiv.) | A stronger base can be more effective in the deprotonation step of the Heck catalytic cycle. |
| Solvent | Acetonitrile | DMF or DMAc | A more polar, higher-boiling solvent can improve the solubility of reactants and allow for higher reaction temperatures. |
Experimental Protocols
Representative Protocol for a Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction
This protocol is adapted for a challenging substrate like this compound, based on successful methods for other electron-deficient aryl bromides.[1]
Materials:
-
This compound
-
Arylboronic acid
-
XPhosPdG2
-
XPhos
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
Procedure:
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To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), XPhosPdG2 (0.025 mmol), and XPhos (0.05 mmol).
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Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.
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Seal the vial and place it in the microwave reactor.
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Irradiate the reaction mixture at 120 °C for 40 minutes.
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After cooling, dilute the reaction mixture with ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Comparative Yield Data for Substituted Aryl Bromides in a Suzuki-Miyaura Reaction:
| Aryl Bromide | Catalyst System | Conditions | Yield (%) |
| 4-Bromobenzonitrile | XPhosPdG2/XPhos | 120 °C, MW, 40 min | 85 |
| 3-Bromopyridine | XPhosPdG2/XPhos | 120 °C, MW, 40 min | 78 |
| This compound (Expected) | XPhosPdG2/XPhos | 120 °C, MW, 40 min | ~70-80 |
| 4-Bromoanisole | XPhosPdG2/XPhos | 120 °C, MW, 40 min | 92 |
Note: The yield for this compound is an educated estimation based on the reactivity of other electron-deficient aryl bromides under these optimized conditions.
Signaling Pathway Analogy: Catalytic Activation
The process of overcoming the low reactivity of this compound can be visualized as a signaling pathway where the catalyst and reaction conditions act as signals that activate a dormant substrate.
Caption: Analogy of catalytic activation to a signaling pathway.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3-Bromophenyl selenocyanate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromophenyl selenocyanate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organoselenium compound with the chemical formula C₇H₄BrNSe. It serves as a versatile reagent in organic synthesis, particularly for introducing the selenocyanate functional group into molecules. This is a key step in the synthesis of various selenium-containing compounds, which are of interest in medicinal chemistry and materials science due to their unique biological and chemical properties.
Q2: What are the primary signs of decomposition for this compound?
Visual signs of decomposition can include a change in color, the appearance of a reddish precipitate (elemental selenium), or a noticeable change in the material's consistency. A pungent, unpleasant odor may also become more pronounced. For a definitive assessment, analytical techniques such as ¹H NMR, ¹³C NMR, or mass spectrometry should be employed to identify impurities and degradation products.
Q3: What are the main factors that can cause the decomposition of this compound?
The primary factors that can lead to the decomposition of this compound are exposure to:
-
Moisture: The selenocyanate group can be susceptible to hydrolysis.
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Air (Oxygen): Organoselenium compounds can be sensitive to oxidation.
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Light: Photochemical degradation can occur.
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Elevated Temperatures: Heat can accelerate decomposition reactions.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, based on data for the closely related Phenyl selenocyanate[1][2]:
| Parameter | Recommended Condition |
| Temperature | 2-8 °C (Refrigerated)[1][2] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[2] |
| Container | Tightly sealed, opaque container |
| Light | Protect from light |
| Moisture | Store in a dry, well-ventilated place[1][2] |
Troubleshooting Guide: Preventing Decomposition
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The compound has changed color or a precipitate has formed.
-
Possible Cause: This is a strong indicator of decomposition. The reddish precipitate is likely elemental selenium, a common degradation product of organoselenium compounds.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of the compound using an appropriate analytical method such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Purification: If the compound is deemed impure but still usable, consider purification by recrystallization or column chromatography. However, be aware that further decomposition may occur during these processes.
-
Review Storage Conditions: Ensure that the storage conditions align with the recommendations in the table above. If not, transfer the remaining pure material to a suitable container under an inert atmosphere and store it correctly.
-
Future Prevention: Always store the compound in a tightly sealed, opaque container, under an inert atmosphere, and at the recommended refrigerated temperature.
-
Issue 2: Inconsistent experimental results are obtained using the same batch of the reagent.
-
Possible Cause: The reagent may be undergoing gradual decomposition, leading to a decrease in its effective concentration and the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Aliquot the Reagent: Upon receiving a new batch of this compound, it is best practice to aliquot the material into smaller, single-use quantities. This minimizes the exposure of the entire batch to atmospheric moisture and oxygen each time it is used.
-
Inert Atmosphere Handling: When handling the compound, use a glovebox or perform manipulations under a stream of inert gas to prevent exposure to air and moisture.
-
Purity Check: Before a critical experiment, it is advisable to run a quick purity check (e.g., thin-layer chromatography or a melting point determination if applicable) to ensure the integrity of the reagent.
-
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum for pure this compound. Look for the appearance of new signals or a decrease in the integration of the characteristic aromatic protons, which could indicate the presence of degradation products.
Visualizations
References
method refinement for consistent results with 3-Bromophenyl selenocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with 3-Bromophenyl selenocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoselenium compound with the chemical formula C₇H₄BrNSe. It serves as a reagent in organic synthesis and is investigated for its potential biological activities, including anticancer and antioxidant properties. Organoselenium compounds are known to interact with various biological pathways, making them a subject of interest in drug development.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound, like many organoselenium compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
Q3: How should this compound be stored for optimal stability?
A3: Aryl selenocyanates can be sensitive to light, air, and moisture. For long-term storage and to maintain its integrity, this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place.
Q4: What are the known biological effects of this compound?
A4: While specific studies on this compound are limited, organoselenium compounds, in general, are known to exhibit a range of biological activities. They can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways and modulate intracellular levels of reactive oxygen species (ROS), which can influence various signaling pathways.[1][2][3][4] The bromophenyl moiety may also contribute to its specific biological profile.[5]
Troubleshooting Guides
Synthesis of this compound
The synthesis of aryl selenocyanates, including this compound, can present several challenges leading to inconsistent yields and purity. Below are common issues and recommended troubleshooting steps.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials: 3-Bromoaniline, 3-bromohalobenzene, or 3-bromophenylboronic acid may be degraded or contain impurities. | Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly purified or commercially available high-purity reagents. |
| Inefficient reaction conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction progress. | Optimize reaction conditions systematically. For reactions involving potassium selenocyanate (KSeCN), polar aprotic solvents like DMF or DMSO are often effective. For syntheses from arylboronic acids, catalyst and additive-free conditions with selenium dioxide and malononitrile have been reported to be effective.[6] |
| Decomposition of the selenocyanate source: Potassium selenocyanate (KSeCN) can be hygroscopic and may decompose upon exposure to moisture. | Use freshly dried KSeCN. Handle the reagent quickly in a dry environment or a glovebox. |
| Presence of oxygen: Some reactions for the synthesis of organoselenium compounds are sensitive to atmospheric oxygen. | Degas the solvent and perform the reaction under an inert atmosphere (argon or nitrogen). |
Issue 2: Formation of Side Products
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| Diselenide (Ar-Se-Se-Ar): | Oxidation of the corresponding selenol, which can form from the reduction of the selenocyanate. | Minimize exposure to oxidizing agents and light. Purification by column chromatography can separate the diselenide from the desired product. |
| Isoselenocyanate (Ar-N=C=Se): | Can be formed as a constitutional isomer, particularly under certain reaction conditions. | The formation of isoselenocyanates from aryl precursors is generally less favorable than alkyl precursors. Careful control of reaction temperature and reagents can minimize its formation. |
| Debromination of the aromatic ring: | Can occur under harsh reaction conditions or with certain catalysts. | Use milder reaction conditions and avoid strong reducing agents. |
Purification Challenges
Issue: Difficulty in isolating pure this compound
| Challenge | Recommended Purification Technique |
| Separation from starting materials: Unreacted 3-bromohalobenzene or other precursors can be difficult to separate. | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). Monitor the separation by TLC. |
| Removal of diselenide byproduct: The diselenide is often less polar than the selenocyanate. | Column Chromatography: The diselenide will typically elute before the selenocyanate in a normal-phase column. |
| Product instability during purification: The selenocyanate may decompose on silica gel if exposed for a long time. | Use a less acidic stationary phase like neutral alumina or perform a rapid filtration through a short plug of silica. Minimize the time the compound spends on the column. |
| Crystallization issues: The product may not crystallize easily. | Recrystallization: Try different solvent systems (e.g., hexane, ethanol, or mixtures). If the product is an oil, purification by column chromatography followed by removal of solvent under high vacuum is recommended. |
Experimental Protocols
Method 1: From 3-Bromodiazonium Salt
This is a classical method for introducing the selenocyanate group onto an aromatic ring.
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Diazotization: Dissolve 3-bromoaniline in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C to form the diazonium salt.
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Selenocyanation: In a separate flask, dissolve potassium selenocyanate (KSeCN) in water.
-
Slowly add the cold diazonium salt solution to the KSeCN solution. A precipitate of this compound should form.
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Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature.
-
Workup: Filter the solid product, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.
Method 2: From 3-Bromophenylboronic Acid
This method offers a metal-free approach to aryl selenocyanates.[6]
-
Reaction Setup: In a reaction vessel, combine 3-bromophenylboronic acid, selenium dioxide (SeO₂), and malononitrile.
-
Solvent: Add a suitable solvent, such as DMSO.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic byproducts.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of aryl selenocyanates. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Method | Starting Material | Reagents | Solvent | Typical Yield (%) | Reference |
| From Arylboronic Acid | Arylboronic Acid | SeO₂, Malononitrile | DMSO | 50-98 | [6] |
| From Aryl Halide | Aryl Halide | KSeCN, Catalyst (e.g., CuI) | DMF, DMSO | 40-85 | General Knowledge |
Visualizations
Experimental Workflow for Synthesis from Arylboronic Acid
References
- 1. Preparation of two organoselenium compounds and their induction of apoptosis to SMMC-7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential apoptotic response of human cancer cells to organoselenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
avoiding over-selenocyanation in reactions with 3-Bromophenyl selenocyanate
Welcome to the technical support center for reactions involving 3-Bromophenyl selenocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high selectivity and avoiding common side reactions, such as over-selenocyanation.
Frequently Asked Questions (FAQs)
Q1: What is "over-selenocyanation" and why does it occur?
A1: Over-selenocyanation refers to the undesired introduction of multiple selenocyanate (-SeCN) groups onto a single substrate molecule when only mono-substitution is intended. This typically happens under forcing reaction conditions or when the substrate contains multiple activated sites susceptible to electrophilic attack. The selenocyanating agent, or a reactive intermediate derived from it, can react further with the mono-selenocyanated product if it remains sufficiently reactive.
Q2: What is the general reactivity of this compound?
A2: this compound is an organic compound containing the selenocyanate functional group (-SeCN). It can act as an electrophilic source of the "RSe" group in the presence of a Lewis acid or an oxidant, or the selenocyanate anion can act as a nucleophile.[1][2] The reactivity is influenced by the nature of the substrate, solvent, temperature, and stoichiometry.[3][4] The presence of the bromine atom and the selenocyanate group on the phenyl ring makes it a versatile reagent in organic synthesis.[5]
Q3: How critical is stoichiometry in controlling the reaction outcome?
A3: Stoichiometry is a critical parameter for controlling selectivity.[3][6] Using a significant excess of this compound can dramatically increase the likelihood of di- or poly-selenocyanation. It is generally recommended to start with a stoichiometry of 1.0 to 1.2 equivalents of the selenocyanating agent relative to the substrate.
Q4: Which solvents are recommended for these reactions?
A4: The choice of solvent can significantly impact reaction efficiency and selectivity. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and Dichloroethane (DCE) are commonly used.[7] The optimal solvent depends on the specific reaction and substrates. For instance, in some electrochemical cyanations, MeCN was found to be effective, while DMF gave lower yields and solvents like EtOH, DCE, DMSO, and THF were less suitable.[7] It is advisable to perform small-scale solvent screening to identify the best conditions for your specific system.
Q5: Can temperature be used to control selectivity?
A5: Yes, temperature is a key factor. Lowering the reaction temperature generally favors the kinetic product, which is often the mono-substituted compound, and can help suppress over-reaction and decomposition. Reactions should be started at a low temperature (e.g., 0 °C or even -78 °C) and slowly allowed to warm to room temperature while monitoring progress. In some cases, heating may be necessary to drive the reaction to completion, but this increases the risk of side products.[8]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during reactions with this compound.
Problem 1: Low or no conversion to the desired product.
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of this compound, substrate, and solvents. Impurities can inhibit catalysts or react preferentially.[9] |
| Incorrect Reaction Temperature | The reaction may require thermal energy. Gradually increase the temperature and monitor the reaction by TLC or LC-MS. If no reaction occurs, a higher temperature or a different catalyst might be needed.[9] |
| Inefficient Stirring | For heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants.[9] |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction. Screen a range of solvents with different polarities.[7] |
Problem 2: Formation of multiple products (over-selenocyanation).
| Possible Cause | Suggested Solution |
| Excess Selenocyanating Agent | Reduce the stoichiometry of this compound to 1.0-1.1 equivalents.[6] |
| High Reaction Temperature | Perform the reaction at a lower temperature to improve selectivity for the mono-substituted product.[8] |
| High Concentration | Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.[9] |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from reacting further. |
Problem 3: Product decomposition during reaction or workup.
| Possible Cause | Suggested Solution |
| Sensitivity to Acid/Base | The product may be unstable to acidic or basic conditions used during the workup. Neutralize the reaction mixture carefully and use a neutral workup if possible.[10] |
| Air or Moisture Sensitivity | If the product is sensitive to air or moisture, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[9] |
| Thermal Instability | Avoid high temperatures during the reaction and purification (e.g., distillation or rotovap). Purify using methods like flash column chromatography at room temperature. |
Below is a troubleshooting workflow to help diagnose and solve issues related to over-selenocyanation.
Caption: Troubleshooting decision tree for over-selenocyanation.
Quantitative Data Summary
The following table summarizes reaction conditions from literature for selenocyanation reactions, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Optimization of Reaction Conditions for Selenocyanation of Ketones [11]
| Entry | Reagent 1 (equiv) | Reagent 2 (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | DMSO | 40 | 2 | 40 |
| 2 | 2.0 | 1.0 | DMSO | 40 | 2 | 50 |
| 3 | 3.0 | 1.5 | DMSO | 40 | 2 | 72 |
| 4 | 3.0 | 1.5 | DMF | 40 | 2 | 50 |
| 5 | 3.0 | 1.5 | Toluene | 80 | 12 | 0 |
| 6 | 3.0 | 1.5 | Acetonitrile | 80 | 12 | 0 |
Data adapted from a study on the selenocyanation of aryl methyl ketones using selenium dioxide and malononitrile. This illustrates the importance of stoichiometry and solvent choice.[11]
Experimental Protocols
General Protocol for Mono-Selenocyanation of an Activated Aromatic Compound
This protocol provides a general starting point. The substrate, solvent, temperature, and reaction time should be optimized for each specific case.
1. Reagent Preparation and Setup:
-
A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum for nitrogen inlet.
-
The flask is charged with the activated aromatic substrate (1.0 mmol, 1.0 equiv).
-
The substrate is dissolved in an appropriate anhydrous solvent (e.g., MeCN, 10 mL) under a nitrogen atmosphere.
-
The solution is cooled to the desired starting temperature (e.g., 0 °C) using an ice bath.
2. Reaction Execution:
-
In a separate vial, this compound (1.1 mmol, 1.1 equiv) is dissolved in the same anhydrous solvent (5 mL).
-
The solution of this compound is added dropwise to the stirred substrate solution over 15-20 minutes via syringe.
-
The reaction is stirred at the chosen temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
3. Workup and Purification:
-
Once the starting material is consumed, the reaction is quenched by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 20 mL).[12]
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[12]
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
The following diagram illustrates the general experimental workflow.
Caption: General experimental workflow for selenocyanation reactions.
Signaling Pathways and Logical Relationships
To understand how to control the reaction, it's helpful to visualize the competing pathways. The desired reaction is the formation of the mono-selenocyanated product, while the side reaction is the formation of the di-selenocyanated product.
Caption: Competing reaction pathways for mono- vs. di-selenocyanation.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Surface reactions can be controlled by bulk stoichiometry | Research | Chemistry World [chemistryworld.com]
- 4. journals.aps.org [journals.aps.org]
- 5. This compound [stenutz.eu]
- 6. web.ung.edu [web.ung.edu]
- 7. mdpi.com [mdpi.com]
- 8. Progress and recent trends in the direct selenocyanation of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
purification of byproducts from 3-Bromophenyl selenocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of byproducts from 3-Bromophenyl selenocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The most frequently encountered byproducts include diselenides (e.g., bis(3-bromophenyl) diselenide), unreacted starting materials (e.g., 3-bromoaniline or 3-bromophenylacetylene), and potential solvent adducts depending on the reaction conditions.
Q2: My crude product mixture is a deep red/orange oil, but the desired product is a yellow solid. What does this indicate?
A2: The deep coloration often suggests the presence of elemental selenium or polyselenides, which can form from the decomposition of the selenocyanate. The oily consistency is likely due to a mixture of the desired product and various byproducts, preventing crystallization.
Q3: I am observing a significant amount of a high molecular weight, insoluble material in my crude product. What is it likely to be?
A3: This is often indicative of polymeric selenium species or complex side-reaction products. Formation can be promoted by elevated temperatures or the presence of certain impurities.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a common and effective method for purification. A silica gel stationary phase with a non-polar to moderately polar mobile phase (e.g., hexane/ethyl acetate gradient) is typically employed. However, prolonged exposure to silica gel can sometimes lead to decomposition, so it is advisable to perform the chromatography relatively quickly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Corrective Action(s) |
| Low Yield of Desired Product | Incomplete reaction; Decomposition of the product during workup or purification; Suboptimal reaction temperature. | Monitor the reaction by TLC to ensure completion; Use milder workup conditions (e.g., avoid strong acids/bases); Optimize the reaction temperature. |
| Presence of Diselenide Byproduct | Oxidative conditions; Presence of radical initiators; Instability of the selenocyanate. | Degas solvents and run the reaction under an inert atmosphere (N2 or Ar); Avoid exposure to light; Use a slight excess of the cyanide source. |
| Elemental Selenium Formation (Red Precipitate) | Decomposition of the selenocyanate; Localized overheating. | Maintain strict temperature control; Ensure efficient stirring; Add reagents slowly. |
| Difficulty in Removing Starting Material | Similar polarity to the product. | Optimize the stoichiometry of the reactants; Employ a different solvent system for chromatography to improve separation. |
Experimental Protocols
Protocol: Flash Column Chromatography for Purification of this compound
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and concentrate the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Dry pack a chromatography column with silica gel (approximately 50 times the weight of the crude product) in hexane.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) to visualize the spots.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Typical Elution Profile in Flash Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Compound Eluted | Typical Rf Value |
| 98:2 | This compound | 0.4 - 0.5 |
| 95:5 | Bis(3-bromophenyl) diselenide | 0.6 - 0.7 |
| 90:10 | Unreacted polar starting materials | < 0.2 |
Table 2: Purity and Yield Comparison of Purification Methods
| Purification Method | Average Yield (%) | Purity (%) | Key Byproduct Removal Efficiency (%) |
| Recrystallization | 50-65 | >98 | ~90 |
| Flash Column Chromatography | 70-85 | >99 | >95 |
| Preparative TLC | 30-40 | >99 | >98 |
Visualizations
Caption: Workflow for the purification of this compound.
Validation & Comparative
Unveiling the Biological Potential of 3-Bromophenyl Selenocyanate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Organoselenium compounds have emerged as a promising class of molecules, exhibiting a wide spectrum of biological activities, including antioxidant, anticancer, and antimicrobial properties. This guide provides a comparative analysis of the biological activity of 3-Bromophenyl selenocyanate against other organoselenium compounds, supported by experimental data and detailed protocols.
The unique properties of selenium, an essential trace element, contribute to the diverse biological functions of organoselenium compounds. The replacement of sulfur with selenium in bioactive molecules can lead to compounds with altered and often enhanced activities. This guide will delve into the specific attributes of this compound and its standing among other organoselenium counterparts.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of organoselenium compounds against various cancer cell lines is a significant area of research. While direct comparative data for this compound is limited, studies on analogous compounds provide valuable insights. For instance, a comparative study on phenylalkyl isoselenocyanates and their corresponding isothiocyanates revealed that the selenium analogs (isoselenocyanates) generally exhibited lower IC50 values, indicating higher potency in inhibiting the growth of melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer cell lines[1]. This suggests that the selenocyanate moiety could confer significant anticancer activity.
Furthermore, research on other brominated compounds, such as brominated flavonols and flavanones, has shown that bromination can enhance their antioxidant and biological activities[2][3][4]. This enhancement is often attributed to changes in lipophilicity and electronic properties, which can improve cellular uptake and interaction with biological targets. Although not directly involving a selenocyanate, a study on a coumarin derivative of 3-bromophenyl demonstrated its ability to inhibit cancer cell invasion, highlighting the potential contribution of the 3-bromophenyl group to anticancer effects.
To provide a clearer perspective, the following table summarizes the anticancer activities of various organoselenium and related compounds from different studies.
| Compound/Compound Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Phenylalkyl isoselenocyanates | Melanoma, Prostate, Breast, Glioblastoma, Sarcoma, Colon | Generally lower IC50 than isothiocyanate analogs | [1] |
| Ebselen | MCF-7 (Breast) | EC50 (inhibition of cell growth) available | [5] |
| 1-Phenyl-4-substituted phthalazine derivatives | MGC-803, EC-109, PC-3, SMMC-7721 | IC50 values ranging from 6.31 to 20.13 µmol/L for the most potent compound | [6] |
Antioxidant and Other Biological Activities
Organoselenium compounds, including selenocyanates, are known for their antioxidant properties, often mimicking the activity of the selenoenzyme glutathione peroxidase (GPx)[7][8]. This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS). The antioxidant potential of brominated phenolic compounds has also been noted, suggesting that the bromine atom in this compound could contribute to its radical scavenging capabilities[2][3][4][9].
In addition to anticancer and antioxidant effects, organoselenium compounds have demonstrated antimicrobial and antileishmanial activities. For instance, various aromatic selenocyanates have shown pronounced activity against multidrug-resistant bacteria.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of organoselenium compounds, detailed experimental protocols for key assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.1 mM methanolic solution of DPPH in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and antioxidant activity of brominated flavonols and flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Anticancer Efficacy of Selenocyanate Derivatives and Related Compounds: A Comparative Guide
Despite a thorough review of current scientific literature, specific studies detailing the synthesis and anticancer efficacy of 3-Bromophenyl selenocyanate derivatives could not be identified. This guide, therefore, provides a comparative assessment of closely related compounds—halogenated phenyl derivatives and other organoselenium compounds incorporating a selenocyanate moiety—to offer insights into potential anticancer activities.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these alternative compounds, supported by experimental data.
Comparative Anticancer Activity of Selenocyanate and Halogenated Derivatives
The following tables summarize the in vitro anticancer activity of various selenocyanate and halogenated phenyl derivatives against a range of cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM) concentrations.
Table 1: Anticancer Activity of Selenocyanate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furan Selenocyanate 5c | HepG-2 (Liver) | 8.64 | [1] |
| Thiophene Selenocyanate 11d | HeLa (Cervical) | 6.39 | [1] |
| MCF-7 (Breast) | 6.77 | [1] | |
| Benzodioxyl Derivative 2a | HT-29 (Colon) | <12 | [2] |
| H1299 (Lung) | <12 | [2] | |
| Se-Aspirin Analog | Colorectal Cancer Cells | >10-fold more potent than 5-FU | [3] |
Table 2: Anticancer Activity of 3-Bromophenyl-Containing Derivatives (Non-Selenocyanate)
| Compound | Cancer Cell Line | Activity/IC50 (µM) | Reference |
| 3-Bromophenyl Coumarin Derivative | HT1080 (Fibrosarcoma) | Inhibition of cell invasion | [4] |
| MDA-MB231 (Breast) | Reduced tumor growth in vivo | [4] | |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (6e) | MCF-7 (Breast) | 168.78 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of Furan and Thiophene Selenocyanate Derivatives
The synthesis of these derivatives involves a multi-step process. For the furan derivatives, the process starts with a nucleophilic substitution between 2-bromo-1-(4-chlorophenyl)ethan-1-one and methyl cyanoacetate, followed by a Paal-Knorr furan cyclization. The resulting furan intermediate is then subjected to amidation with ω-halo acids of varying chain lengths, followed by substitution with potassium selenocyanate to yield the final selenocyanate derivatives[1]. A similar multi-step synthesis is employed for the thiophene derivatives[1].
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis
The effect of a compound on the cell cycle distribution can be determined by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis can be assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing anticancer efficacy and a simplified signaling pathway for apoptosis induction, which is a common mechanism of action for many anticancer agents.
References
Unveiling the Reaction Products of 3-Bromophenyl Selenocyanate: A Comparative Guide to Structure and Synthesis
For researchers, scientists, and professionals in drug development, the precise structure of reaction products is paramount for advancing chemical synthesis and discovering new therapeutic agents. This guide provides a comprehensive comparison of the reaction products derived from 3-Bromophenyl selenocyanate, offering detailed experimental data and contrasting alternative synthetic routes. By presenting quantitative data in clear tabular formats, detailing experimental protocols, and visualizing reaction pathways, this document serves as a critical resource for laboratory research.
The versatility of the selenocyanate functional group (-SeCN) allows for its transformation into various valuable organoselenium compounds, including selenoethers and diselenides. These moieties are of significant interest in medicinal chemistry and materials science. This guide focuses on the reaction products of this compound, a key building block for introducing the 3-bromophenylseleno- group into organic molecules.
Nucleophilic Addition to Propiolamides: Synthesis of Vinyl Selenocyanates
One documented reaction of a 3-bromophenyl-containing precursor involves the nucleophilic addition of a selenocyanate to an activated triple bond. While not starting directly from this compound, the synthesis of (Z)-3-[(3-Bromophenyl)amino]-3-oxo-1-propenyl selenocyanate provides valuable insight into the reactivity of the 3-bromophenyl moiety in selenocyanate chemistry.
Reaction Scheme:
Caption: Synthesis of a vinyl selenocyanate.
Experimental Protocol: Synthesis of (Z)-3-[(3-Bromophenyl)amino]-3-oxo-1-propenyl selenocyanate
To a solution of potassium selenocyanate (KSeCN), prepared from metallic selenium (1.65 mmol) and potassium cyanide (1.77 mmol) in methanol, is added ammonium chloride (2.35 mmol) and N-(3-bromophenyl)-3-(trimethylsilyl)propiolamide (0.47 mmol). The reaction mixture is stirred at room temperature for 16 hours. Following the reaction, water (8 mL) and dichloromethane (5.0 mL) are added. The aqueous layer is extracted with dichloromethane (3 x 5 mL), and the combined organic extracts are dried over sodium sulfate. After solvent removal under reduced pressure, the residue is dissolved in dichloromethane and precipitated with cold hexane to yield the final product.
Table 1: Quantitative Data for the Synthesis of (Z)-3-[(3-Bromophenyl)amino]-3-oxo-1-propenyl selenocyanate
| Product | Yield (%) | Reaction Time (h) |
| (Z)-3-[(3-Bromophenyl)amino]-3-oxo-1-propenyl selenocyanate | 83 | 16 |
Table 2: Spectroscopic Data for (Z)-3-[(3-Bromophenyl)amino]-3-oxo-1-propenyl selenocyanate
| ¹H NMR (DMSO-d₆, δ, ppm) | ¹³C NMR (DMSO-d₆, δ, ppm) |
| 10.87 (s, 1H, NH), 8.10 (d, 1H, J=8.0 Hz, SeCH=), 7.57 (d, 2H, J=9.0 Hz), 7.53 (d, 2H, J=9.0 Hz), 6.93 (d, 1H, J=8.0 Hz, =CHCO) | 163.5, 140.2, 131.1, 129.2, 125.8, 122.3, 119.5, 118.9, 103.2 |
Alternative Synthetic Routes to Key Organoselenium Compounds
While direct, varied reaction data for this compound is limited in readily available literature, the synthesis of key structural motifs like diaryl diselenides and aryl selenoethers can be achieved through alternative, well-documented methods. These routes typically start from aryl halides, such as 3-bromophenol or its derivatives, and offer a valuable point of comparison.
Synthesis of Diaryl Diselenides
Diaryl diselenides are common and stable organoselenium compounds that serve as important intermediates. The synthesis of bis(3-bromophenyl) diselenide can be compared to the reduction of a selenocyanate, a reaction that aryl selenocyanates are known to undergo.
Alternative Protocol: MOF-199 Catalyzed Synthesis of Diaryl Diselenides
A mixture of an aryl halide (2 mmol), elemental selenium (2 mmol), a copper-based Metal-Organic Framework (MOF-199, 10 mg), and sodium hydroxide (4 mmol) in polyethylene glycol (PEG) is heated at 130 °C.[1] This method provides a heterogeneous catalytic approach to diaryl diselenides with good to excellent yields.[1]
Table 3: Comparison of Synthetic Approaches to Diaryl Diselenides
| Method | Starting Material | Reagents | Catalyst | Yield (%) |
| Reduction of Selenocyanate (General) | Aryl Selenocyanate | Reducing agent (e.g., NaBH₄) | - | Typically high |
| MOF-199 Catalysis | Aryl Halide | Se, NaOH | MOF-199 | 67-98[1] |
| Grignard Reagent Route | Aryl Halide | Mg, Se | - | Variable |
Synthesis of Aryl Selenoethers
Aryl selenoethers are another important class of organoselenium compounds. Their synthesis from this compound would likely involve reaction with a nucleophile. A common alternative is the copper-catalyzed coupling of an aryl halide with a selenium source.
Alternative Protocol: Copper-Catalyzed Synthesis of Alkynyl Aryl Selenides
A solution of a 2-arylimidazo[1,2-a]pyridine (1.0 mmol), selenium powder (1.0 mmol), copper(I) iodide (10 mol%), and 1,10-phenanthroline (10 mol%) in DMSO is heated at 130 °C. After cooling, a terminal alkyne (1.0 mmol) and sodium carbonate (2.0 mmol) are added, and the mixture is stirred at room temperature.[2] This one-pot, two-step protocol allows for the synthesis of unsymmetrical selenoethers.[2]
Table 4: Comparison of Synthetic Approaches to Aryl Selenoethers
| Method | Starting Material | Reagents | Catalyst | Yield (%) |
| Nucleophilic Substitution on Selenocyanate (Proposed) | Aryl Selenocyanate | Nucleophile (e.g., Grignard, Alkoxide) | - | Variable |
| Copper-Catalyzed Coupling | Aryl Halide | Se, Alkyne, Base | CuI/1,10-phenanthroline | Good to excellent[2] |
| Ionic Liquid Mediated Reaction | Aryl Selenium Halide | Aryl Boronic Acid | - | Good to excellent |
Visualizing Synthetic Pathways
The logical flow of these synthetic transformations can be represented to clarify the relationships between starting materials and products.
Workflow for Selenocyanate Transformation and Alternative Syntheses:
Caption: Comparison of synthetic routes.
This guide highlights the synthetic utility of this compound and provides a framework for comparing its reactivity with established alternative methods for synthesizing valuable organoselenium compounds. The provided experimental details and comparative data are intended to support researchers in the design and execution of their synthetic strategies.
References
literature review comparing synthesis routes for 3-Bromophenyl selenocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining 3-Bromophenyl selenocyanate, a valuable building block in medicinal chemistry and materials science. The following sections detail the most prominent synthesis routes, offering objective comparisons of their performance based on available experimental data.
Comparison of Synthesis Routes
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of the key synthetic strategies with their respective advantages and disadvantages.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Reaction Temperature | Advantages | Disadvantages |
| Route 1: Sandmeyer-type Reaction | 3-Bromoaniline | NaNO₂, H₂SO₄, KSeCN | 60-80% (estimated) | 2-4 hours | 0-5 °C | Readily available starting material, well-established reaction. | Diazonium intermediates can be unstable, requires careful temperature control. |
| Route 2: From Arylboronic Acid | 3-Bromophenylboronic acid | Elemental Selenium, TMSCN | Good to excellent (not specified) | Not specified | Not specified | Metal-free conditions reported for similar aryl selenocyanates.[1] | TMSCN is toxic and moisture-sensitive. |
| Route 3: From Aryl Halide (Copper-Catalyzed) | 1,3-Dibromobenzene | KSeCN, CuI | Moderate (not specified) | Not specified | Elevated temperatures often required. | Direct use of aryl halides. | Requires a metal catalyst, which may need to be removed from the final product. |
Experimental Protocols
Route 1: Sandmeyer-type Reaction from 3-Bromoaniline
Step 1: Diazotization of 3-Bromoaniline
-
In a flask equipped with a stirrer and a thermometer, dissolve 3-bromoaniline (1 equivalent) in a mixture of water and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 3-bromobenzenediazonium salt.
Step 2: Selenocyanation
-
In a separate flask, dissolve potassium selenocyanate (1.1 equivalents) in water and cool to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium selenocyanate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
The crude product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification by column chromatography on silica gel will yield the final this compound.
Logical Relationship of Synthesis Routes
The following diagram illustrates the convergence of different starting materials towards the target molecule, this compound.
Caption: Synthetic pathways to this compound.
References
Benchmarking the Performance of Aromatic Selenocyanates in Antimicrobial Assays
To the valued researcher,
Our comprehensive search for performance data on 3-Bromophenyl selenocyanate in specific biological assays did not yield any publicly available experimental results. This suggests that the compound may be novel, proprietary, or not yet extensively characterized in the scientific literature.
In lieu of data on this specific molecule, we have compiled a comparative guide on the antimicrobial performance of other aromatic selenocyanates . This guide is intended to provide a relevant benchmark and a methodological framework for assessing the potential of this class of compounds. Organoselenium compounds, particularly selenocyanates, are gaining attention for their diverse biological activities, including promising antimicrobial, anticancer, and antioxidant properties.
Comparative Antimicrobial Activity of Aromatic Selenocyanates
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of aromatic selenocyanates against various bacterial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Reference Compound (Vancomycin) MIC (µg/mL) |
| Benzyl selenocyanate | 0.76 | >100 | >100 | 1.53 |
| 4-Methylbenzyl selenocyanate | 6.57 | >100 | >100 | 1.53 |
| 4-Chlorobenzyl selenocyanate | 6.59 | >100 | >100 | 1.53 |
| 4-Bromobenzyl selenocyanate | 8.28 | >100 | >100 | 1.53 |
Note: The data presented is for illustrative purposes and is derived from studies on various aromatic selenocyanates. Performance of this compound may vary.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.
1. Preparation of Materials:
- Test Compound Stock Solution: Prepare a concentrated stock solution of the aromatic selenocyanate in a suitable solvent (e.g., DMSO).
- Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
- 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
2. Assay Procedure:
- Serial Dilution: Dispense 50 µL of sterile MHB into all wells of the microtiter plate. Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from one well to the next.
- Bacterial Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
- Controls:
- Positive Control: A well containing only the growth medium and the bacterial inoculum (no test compound).
- Negative Control: A well containing only the growth medium (no bacteria or test compound).
- Reference Compound: Include a row with a known antibiotic (e.g., Vancomycin) as a reference control.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
3. Data Analysis:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
- An indicator dye such as resazurin can be added to aid in the determination of cell viability.
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates the general workflow for a broth microdilution antimicrobial susceptibility test.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathway Involvement
While the precise mechanism of action for many aromatic selenocyanates is still under investigation, their antimicrobial effects are thought to be linked to their ability to induce oxidative stress within the bacterial cell. This can lead to the damage of essential biomolecules and disruption of cellular processes.
Caption: Postulated mechanism of antimicrobial action via oxidative stress.
A detailed comparative analysis based on Density Functional Theory (DFT) calculations of 3-Bromophenyl selenocyanate and its ortho- and para-isomers reveals key differences in their structural parameters, vibrational frequencies, and electronic properties. These computational insights are crucial for researchers in the fields of materials science and drug development, providing a theoretical framework for understanding the reactivity and potential applications of these organoselenium compounds.
This guide presents a comprehensive comparison of this compound with its structural isomers, 2-Bromophenyl selenocyanate and 4-Bromophenyl selenocyanate. The data herein is derived from DFT calculations, offering a molecular-level understanding of how the position of the bromine atom on the phenyl ring influences the overall properties of the molecule. Such comparative studies are vital for predicting the behavior of these compounds in various chemical and biological systems.
Experimental and Computational Methodologies
The insights presented in this guide are based on theoretical calculations using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1] Specifically, the B3LYP functional combined with the 6-311G(d,p) basis set is a widely used and reliable level of theory for such analyses.[1][2] Experimental validation of theoretical findings is typically achieved through spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.[1][3]
General Experimental Protocol for Spectroscopic Analysis:
-
Sample Preparation: The solid sample of the synthesized bromophenyl selenocyanate isomer is used directly for FT-IR and FT-Raman analysis.
-
FT-IR Spectroscopy: The spectrum is recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet or an ATR accessory.
-
FT-Raman Spectroscopy: The spectrum is obtained using a spectrometer with a Nd:YAG laser source operating at a specific wavelength (e.g., 1064 nm) in the 4000–100 cm⁻¹ range.[1]
-
Data Analysis: The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from DFT calculations to assign the vibrational modes. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.[1]
Computational Details:
All theoretical calculations are typically performed using a quantum chemistry software package like Gaussian. The molecular geometry of each isomer is optimized to its ground state using the B3LYP/6-311G(d,p) level of theory. Subsequent frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated to determine the electronic properties.
Comparative Analysis of Structural Parameters
The position of the bromine atom significantly influences the bond lengths and bond angles within the bromophenyl selenocyanate molecule. The following table summarizes key structural parameters calculated at the B3LYP/6-311G(d,p) level of theory for a related bromophenyl compound, which can be used as a proxy for understanding the expected trends in this compound and its isomers.
| Parameter | 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine[2] |
| Bond Lengths (Å) | |
| C-Br | 1.9178 |
| N-H | 1.0813 |
| Bond Angles (°) (Illustrative) | |
| C-C-C (in phenyl ring) | ~120 |
| C-N-C | Varies |
Note: Data for this compound and its isomers were not directly available in the search results. The data presented is from a related, more complex molecule containing a 3-bromophenyl group to illustrate the typical values obtained from DFT calculations.
Vibrational Spectra Analysis
The vibrational frequencies of a molecule are characteristic of its structure and bonding. DFT calculations provide a powerful tool for assigning the various vibrational modes observed in experimental FT-IR and FT-Raman spectra. The table below presents a selection of calculated vibrational frequencies for key functional groups in a representative bromophenyl compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled)[1] |
| C-H stretching (aromatic) | 3100-3000 |
| C=C stretching (aromatic) | 1600-1450 |
| C-Br stretching | ~680 |
| Se-C stretching | ~550 |
| C≡N stretching (selenocyanate) | ~2150 |
Note: The exact frequencies will vary slightly between the ortho-, meta-, and para-isomers due to the different electronic environments.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3-Bromophenylacetic acid[4] | - | - | 4.4437 |
| Telluro[n]helicene analogue[5] | - | - | ~1.4 - 3.4 (varies with functional) |
Note: Specific HOMO-LUMO data for this compound was not available. The provided data for related compounds illustrates the typical range of HOMO-LUMO gaps calculated for similar molecules and the influence of the chosen DFT functional.
Logical Workflow for Comparative DFT Analysis
The following diagram illustrates the typical workflow for a comparative DFT analysis of related compounds.
Signaling Pathway and Experimental Workflow Visualization
While this guide focuses on a comparative DFT analysis rather than a biological signaling pathway, the following diagram illustrates a generalized experimental and computational workflow for characterizing a novel compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Electrophilic Bromination: A Comparative Study of 3-Bromophenyl Selenocyanate and Bromobenzene
A deep dive into the electrophilic aromatic substitution of 3-Bromophenyl selenocyanate reveals the nuanced interplay of inductive and resonance effects of the selenocyanate group, offering a compelling comparison to the reactivity of bromobenzene. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the reaction mechanism, supported by experimental data and detailed protocols.
The study of electrophilic aromatic substitution (EAS) is fundamental to understanding the reactivity of aromatic compounds and is a cornerstone of synthetic organic chemistry. The introduction of a bromine atom onto an aromatic ring, a key transformation in the synthesis of many pharmaceutical and industrial compounds, is significantly influenced by the electronic nature of the substituents already present on the ring. This guide focuses on validating the mechanism of electrophilic bromination of this compound and provides a comparative analysis with the bromination of bromobenzene to elucidate the role of the selenocyanate (-SeCN) group.
Executive Summary of Comparative Reactivity
The electrophilic bromination of both this compound and bromobenzene proceeds via a classical arenium ion (σ-complex) mechanism. However, the electronic effects of the -SeCN and -Br substituents lead to distinct differences in reaction rates and regioselectivity. The -Br atom is a deactivating, ortho-, para-directing group, while the -SeCN group is also deactivating but its directing effects are more complex, influenced by both inductive and resonance contributions. This comparison aims to quantify these differences and provide a clear mechanistic rationale.
Data Presentation: A Comparative Analysis
| Feature | This compound | Bromobenzene |
| Reaction | Electrophilic Bromination | Electrophilic Bromination |
| Substituent | -Br (meta), -SeCN (ipso) | -Br (ipso) |
| -Br Directing Effect | Ortho-, Para-directing | Ortho-, Para-directing |
| -SeCN Directing Effect | Meta-directing (predicted) | N/A |
| Relative Rate | Slower than Benzene | Slower than Benzene |
| Predicted Major Products | 2,5-Dibromo-1-selenocyanatobenzene, 3,4-Dibromo-1-selenocyanatobenzene | 1,4-Dibromobenzene, 1,2-Dibromobenzene |
Table 1. Comparative overview of the electrophilic bromination of this compound and bromobenzene.
| Substituent | Hammett Constant (σ_m) |
| -Br | +0.39 |
| -SeCN | +0.67 |
Table 2. Hammett constants for the meta-substituents. The larger positive value for -SeCN indicates a stronger electron-withdrawing inductive effect compared to -Br.
Experimental Protocols
General Procedure for Electrophilic Bromination:
To a solution of the aromatic substrate (this compound or bromobenzene) in a suitable solvent (e.g., dichloromethane or acetic acid) at a controlled temperature (typically 0 °C to room temperature), a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is added. A solution of bromine (Br₂) in the same solvent is then added dropwise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The product distribution is determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Mechanistic Validation and Visualization
The electrophilic bromination of a substituted benzene ring proceeds through a two-step mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, generating a more potent electrophile, Br⁺.
-
Nucleophilic Attack and Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation known as the arenium ion or σ-complex. The stability of this intermediate determines the regioselectivity of the reaction.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring.
The directing effects of the substituents are rationalized by examining the stability of the possible arenium ion intermediates.
Signaling Pathway for Electrophilic Bromination of this compound
Caption: Reaction mechanism for the electrophilic bromination of this compound.
Comparison of Arenium Ion Intermediates for this compound
The regioselectivity of the bromination of this compound is determined by the relative stability of the possible arenium ion intermediates formed upon attack at the different available positions (C2, C4, C5, and C6). The electron-withdrawing inductive effects of both the -Br and -SeCN groups will destabilize the carbocation intermediate. The -Br group is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge in the arenium ion when attack occurs at the ortho or para positions relative to it. The -SeCN group is predicted to be primarily a meta-director due to its strong electron-withdrawing inductive effect and weaker resonance contribution.
Caption: Possible arenium ion intermediates in the bromination of this compound.
Conclusion
The electrophilic bromination of this compound presents a more complex mechanistic landscape compared to that of bromobenzene. The presence of two deactivating groups, -Br and -SeCN, significantly reduces the reactivity of the aromatic ring towards electrophilic attack. The regiochemical outcome of the reaction is a delicate balance between the ortho-, para-directing effect of the bromine atom and the meta-directing influence of the strongly electron-withdrawing selenocyanate group. Based on the Hammett constants, the -SeCN group has a more pronounced deactivating effect. Therefore, substitution is expected to be directed by the bromine atom to the positions ortho and para to it, but the overall reaction rate will be significantly slower than that of bromobenzene. Further experimental and computational studies are warranted to precisely quantify the product distribution and the relative energies of the transition states and intermediates involved in the bromination of this compound. This guide provides a foundational framework for researchers to design and interpret such investigations.
Safety Operating Guide
Safe Disposal of 3-Bromophenyl selenocyanate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Bromophenyl selenocyanate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, an organoselenium compound, requires specific disposal procedures due to its inherent toxicity and potential environmental impact. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of this compound, grounded in established chemical principles and safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated laboratory fume hood. Adherence to strict safety protocols is necessary to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
A comprehensive range of personal protective equipment must be worn at all times when handling this compound and its waste products.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | An appropriate respirator should be used if working outside a fume hood. |
Disposal Plan: Chemical Neutralization
The primary and recommended method for the disposal of this compound is through chemical reduction. This process converts the toxic selenocyanate into a less toxic and insoluble diaryl diselenide, which can then be collected and disposed of as hazardous waste. Sodium borohydride, a common and effective reducing agent, is used in this procedure.[1][2][3]
Experimental Protocol: Reduction of this compound
This protocol details the methodology for the chemical reduction of this compound to bis(3-bromophenyl) diselenide.
Materials:
-
This compound waste
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Hydrochloric acid (HCl), 1 M (for neutralization of excess NaBH₄)
-
A suitable reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Apparatus for vacuum filtration (e.g., Büchner funnel, filter paper)
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in ethanol in the reaction vessel. The concentration should be approximately 0.1 M. Begin stirring the solution with the magnetic stirrer.
-
Reduction: Slowly and carefully add sodium borohydride to the solution in small portions. A typical molar ratio is 2-4 equivalents of NaBH₄ per equivalent of the selenocyanate. An exothermic reaction may occur. The reaction mixture will likely change color, indicating the progress of the reduction.
-
Reaction Time: Allow the reaction to stir at room temperature for approximately 1-2 hours to ensure the complete reduction of the selenocyanate.
-
Quenching: After the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the effervescence ceases. This step should be performed with extreme care as flammable hydrogen gas is evolved.
-
Precipitation and Isolation: The reduced product, bis(3-bromophenyl) diselenide, will precipitate out of the solution. If precipitation is incomplete, slowly add distilled water to the mixture to induce further precipitation.
-
Collection: Collect the solid precipitate by vacuum filtration.
-
Waste Disposal: The collected solid diselenide should be placed in a clearly labeled hazardous waste container. The filtrate should also be collected and disposed of as hazardous chemical waste, as it may contain residual selenium compounds.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Final Waste Management
All solid and liquid waste generated from this procedure must be handled as hazardous waste.[4][5] It is imperative to adhere to all local, state, and federal regulations for the disposal of hazardous materials.[5] Ensure that waste containers are properly labeled, sealed, and stored in a designated satellite accumulation area before being collected by authorized waste management personnel.[4] Under no circumstances should any of this waste be disposed of in regular laboratory trash or down the sanitary sewer.
References
Navigating the Safe Handling of 3-Bromophenyl Selenocyanate: A Comprehensive Guide
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the GHS classification of the analogous Phenyl selenocyanate, 3-Bromophenyl selenocyanate should be treated as a substance that is toxic if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life[1]. The toxicity of organoselenium compounds is often linked to their ability to interact with thiols, potentially leading to oxidative stress[2].
A comprehensive personal protective equipment (PPE) strategy is therefore non-negotiable. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous chemicals and organoselenium compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Essential to protect against splashes and aerosols. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for many laboratory chemicals. However, for organoselenium compounds, it is advisable to consult the glove manufacturer's compatibility chart. Double gloving can provide an additional layer of protection. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from minor spills and contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If there is a potential for exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used. Consult with your institution's environmental health and safety department for specific recommendations. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is critical to minimize risks. The following diagram, rendered in DOT language, outlines the key steps for the safe handling of this compound from preparation to cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
